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Core Science & Biosynthesis

Foundational

physicochemical properties of 5-Amino-2-(difluoromethoxy)benzoic acid

Physicochemical Profiling and Application Potential of 5-Amino-2-(difluoromethoxy)benzoic Acid: A Technical Whitepaper Executive Summary 5-Amino-2-(difluoromethoxy)benzoic acid (CAS: 1096835-84-5) is a highly versatile,...

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Author: BenchChem Technical Support Team. Date: April 2026

Physicochemical Profiling and Application Potential of 5-Amino-2-(difluoromethoxy)benzoic Acid: A Technical Whitepaper

Executive Summary

5-Amino-2-(difluoromethoxy)benzoic acid (CAS: 1096835-84-5) is a highly versatile, bifunctional building block increasingly utilized in modern drug discovery. By integrating a difluoromethoxy (-OCF₂H) ether, an aniline moiety, and a carboxylic acid, this scaffold offers a unique combination of synthetic handles and optimized physicochemical properties. This whitepaper provides an in-depth technical analysis of its structural attributes, detailing the causality behind its pharmacokinetic advantages, and outlines self-validating experimental protocols for its characterization and synthetic application.

Structural and Physicochemical Profile

The rational design of small-molecule therapeutics relies heavily on the precise tuning of physicochemical properties. Table 1 summarizes the core metrics of 5-Amino-2-(difluoromethoxy)benzoic acid.

PropertyValueSignificance in Drug Design
CAS Number 1096835-84-5 (Free base)Standard identifier for procurement and registry.
Molecular Weight 203.14 g/mol Low molecular weight allows for downstream elaboration without violating Lipinski's Rule of 5.
Molecular Formula C₈H₇F₂NO₃High F-content modulates lipophilicity and metabolic stability.
Predicted pKa (Acidic) ~3.5 (-COOH)Ensures the molecule is predominantly ionized at physiological pH (7.4), aiding aqueous solubility.
Predicted pKa (Basic) ~4.0 (-NH₂)The aniline nitrogen is weakly basic, minimizing hERG liability while remaining nucleophilic.
TPSA 72.3 ŲOptimal for oral bioavailability; falls within the ideal range (<140 Ų) for membrane permeability.
H-Bond Donors/Acceptors 3 / 6Provides multiple vectors for target engagement (e.g., kinase hinge binding, GPCR anchoring).

Mechanistic Insights: The Role of -OCF₂H in Scaffold Design

The integration of the difluoromethoxy group (-OCF₂H) is not merely a structural novelty; it is a calculated pharmacokinetic tactic utilized by expert medicinal chemists.

  • The Lipophilic Hydrogen Bond Donor Concept: Unlike a standard methoxy group (-OCH₃), the -OCF₂H moiety acts as a polarized C-H hydrogen-bond donor[1]. The strong electron-withdrawing nature of the geminal fluorine atoms polarizes the adjacent C-H bond, allowing it to act as a bioisostere for hydroxyl or thiol groups while maintaining high lipophilicity [1].

  • Metabolic Shielding: Standard methoxy ethers are highly susceptible to cytochrome P450-mediated O-dealkylation. The robust C-F bonds in the difluoromethoxy group sterically and electronically shield the ether oxygen, drastically improving the metabolic half-life of the scaffold [1].

  • Conformational Control: The -OCF₂H group exerts a stereoelectronic "gauche effect" [2]. When positioned ortho to the carboxylic acid, it forces the carboxylate out of the aromatic plane, disrupting planar stacking and thereby improving kinetic solubility.

Experimental Workflows & Protocols

To ensure rigorous scientific integrity, all analytical and synthetic workflows utilizing this scaffold must operate as self-validating systems.

Protocol 1: High-Throughput Potentiometric Determination of pKa and LogD

Due to the pH-dependent solubility of the zwitterionic scaffold, standard aqueous titration often fails. We employ a cosolvent potentiometric titration method (Sirius T3) using Yasuda-Shedlovsky extrapolation [3].

  • Step 1: System Suitability & Calibration (Validation Step). Prior to sample analysis, run a standard titration of Labetalol (known pKa 7.4 and 9.4). The system is validated only if the measured pKa deviates by <0.05 units from the literature value.

  • Step 2: Sample Preparation. Dissolve 5-Amino-2-(difluoromethoxy)benzoic acid in 100% DMSO to yield a 50 mM stock [3]. Causality: This prevents kinetic solubility issues during the initial aqueous transfer.

  • Step 3: Cosolvent Titration. Inject the stock into Ionic Strength Adjusted (ISA) water (0.15 M KCl) containing varying ratios of methanol (30%, 40%, 50% v/v) [3]. Titrate from pH 2.0 to 12.0 using 0.5 M HCl and 0.5 M KOH under an argon atmosphere to prevent CO₂ absorption.

  • Step 4: Yasuda-Shedlovsky Extrapolation. Plot the apparent pKa (psKa) against the dielectric constant of the cosolvent mixtures. Extrapolate to 0% cosolvent to determine the true aqueous pKa.

  • Step 5: Data Validation. The assay is self-validated if the Root Mean Square Deviation (RMSD) of the titration curve fit is < 0.5 [3].

Workflow Start Sample Preparation (50 mM in DMSO) Standard System Suitability (Labetalol Standard) Start->Standard Run control Titration Potentiometric Titration (pH 2.0 to 12.0) Standard->Titration If RMSD < 0.5 pKaCalc pKa Calculation (Yasuda-Shedlovsky Extrapolation) Titration->pKaCalc Data acquisition Partition Biphasic Titration (ISA Water / n-Octanol) pKaCalc->Partition pH range selection LogDCalc LogP/LogD Determination Partition->LogDCalc Phase separation Validation Data Validation (RMSD < 0.5) LogDCalc->Validation Final analysis

Experimental workflow for potentiometric pKa and LogD determination with built-in validation.

Protocol 2: Chemoselective Amide Coupling (Self-Validating System)

The bifunctional nature of the scaffold (-NH₂ and -COOH) presents a risk of oligomerization during amide coupling. To selectively functionalize the carboxylic acid:

  • Step 1: Activation. Dissolve the scaffold (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes at 0°C. Causality: HATU is chosen over EDC/HOBt to rapidly accelerate the reaction with the external amine before the deactivated internal aniline can compete.

  • Step 2: Coupling. Add the external primary amine (1.5 eq) dropwise. The excess external amine outcompetes the sterically hindered and electronically deactivated internal aniline.

  • Step 3: In-Process Control (Validation Step). At t=1 hour, sample the reaction for LC-MS. The system is validated if the [M+H]⁺ peak of the desired product is >90% AUC, and the dimer mass (2M - H₂O) is <2%. If dimer formation exceeds 2%, the protocol mandates switching to a Boc-protected aniline precursor.

ADME & Pharmacokinetic Optimization Pathways

The strategic placement of the functional groups on the benzoic acid core directly dictates the molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

ADME Scaffold 5-Amino-2-(difluoromethoxy) benzoic acid OCF2H Difluoromethoxy Group (-OCF2H) Scaffold->OCF2H COOH Carboxylic Acid (-COOH) Scaffold->COOH NH2 Amino Group (-NH2) Scaffold->NH2 Lipophilicity Increased Lipophilicity (Higher LogP) OCF2H->Lipophilicity Fluorine effect MetStability Metabolic Stability (Resists O-dealkylation) OCF2H->MetStability C-F bond strength Solubility Aqueous Solubility (pH Dependent) COOH->Solubility Ionization (pKa ~3.5) Functionalization Vector for Derivatization (Amide Formation) NH2->Functionalization Nucleophilic handle

Logical relationship mapping structural moieties to their corresponding ADME/PK properties.

Conclusion

5-Amino-2-(difluoromethoxy)benzoic acid represents a highly optimized building block for medicinal chemistry. By leveraging the unique lipophilic hydrogen-bond donor capacity of the difluoromethoxy group, alongside the orthogonal reactivity of its amine and carboxylic acid vectors, researchers can systematically improve the metabolic stability, membrane permeability, and target affinity of novel therapeutics.

References

  • Zafrani, Y., Yeffet, D., Sod-Moriah, G., et al. "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry, ACS Publications, 2017. URL:[Link]

  • Zanda, M., et al. "Validating the 1,2-Difluoro Motif As a Hybrid Bioisostere of CF3 and Et Using Matrix Metalloproteinases As Structural Probes." Journal of Medicinal Chemistry, ACS Publications, 2020. URL:[Link]

  • Coletti, A., et al. "Critical Assessment of a Structure-Based Screening Campaign for IDO1 Inhibitors: Tips and Pitfalls." International Journal of Molecular Sciences, MDPI, 2022. URL:[Link]

Sources

Exploratory

5-Amino-2-(difluoromethoxy)benzoic Acid in Drug Design: A Strategic Pharmacophoric Building Block for Metabolic Shielding and Target Engagement

Executive Summary In modern medicinal chemistry, the optimization of a lead compound often hinges on overcoming pharmacokinetic (PK) liabilities without sacrificing pharmacodynamic (PD) potency. 5-Amino-2-(difluoromethox...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the optimization of a lead compound often hinges on overcoming pharmacokinetic (PK) liabilities without sacrificing pharmacodynamic (PD) potency. 5-Amino-2-(difluoromethoxy)benzoic acid (CAS: 1269152-29-5) is a highly versatile, trifunctional building block designed specifically to address these developability bottlenecks. Rather than acting as a standalone therapeutic, it serves as a strategic pharmacophore. By integrating a difluoromethoxy group (-OCF₂H), an amino group, and a benzoic acid core, this compound allows researchers to rapidly synthesize libraries of drug candidates with enhanced metabolic stability, superior membrane permeability, and precise target engagement.

This technical guide deconstructs the physicochemical rationale behind this building block, outlines its mechanism of action in the context of drug design, and provides field-proven, self-validating protocols for its implementation in lead optimization workflows.

Structural Deconstruction & Physicochemical Rationale

To understand the utility of 5-Amino-2-(difluoromethoxy)benzoic acid, we must analyze the causality behind its specific functional groups [1]:

  • The Difluoromethoxy (-OCF₂H) Moiety: This is the cornerstone of the molecule. It acts as a "lipophilic hydrogen bond donor." Unlike a standard methoxy (-OCH₃) group, the electron-withdrawing fluorine atoms increase the acidity of the terminal hydrogen, allowing it to serve as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups. Simultaneously, the fluorine atoms increase the overall lipophilicity of the molecule, enhancing passive membrane permeability [2].

  • The 5-Amino Group: Positioned meta to the carboxylic acid, this primary amine serves as a highly reactive synthetic handle. It enables rapid diversification via amide coupling, urea formation, or reductive amination, allowing chemists to explore vast chemical space during Structure-Activity Relationship (SAR) campaigns.

  • The Benzoic Acid Core: The carboxylic acid provides a secondary point of functionalization (e.g., esterification or coupling with external amines) or acts as an anionic anchor to interact with basic amino acid residues (such as Arginine or Lysine) within a target protein's binding pocket.

Mechanism of Action in Drug Design: Metabolic Shielding

In drug design, the "mechanism of action" of a building block refers to how its structural integration alters the physiological behavior of the final drug candidate. For 5-Amino-2-(difluoromethoxy)benzoic acid, the primary mechanism is Metabolic Shielding [3].

A common liability in drug discovery is the rapid clearance of compounds containing methoxy (-OCH₃) groups. Cytochrome P450 (CYP450) enzymes in the liver rapidly attack the electron-rich oxygen, leading to O-demethylation. This exposes a reactive phenol, which is swiftly glucuronidated and excreted, resulting in an unacceptably short in vivo half-life.

By replacing the -OCH₃ group with an -OCF₂H group, the strong carbon-fluorine bonds sterically and electronically shield the oxygen atom. The electron-withdrawing nature of the fluorine atoms reduces the electron density on the oxygen, making it highly resistant to CYP450-mediated oxidative cleavage. This bioisosteric replacement effectively blocks the formation of reactive intermediates, drastically prolonging the drug's half-life while maintaining the necessary spatial geometry for target binding [4].

Mechanism cluster_0 Metabolic Liability (-OCH3) cluster_1 Metabolic Shielding (-OCF2H) A Drug with -OCH3 Group B CYP450 Enzyme Attack A->B C O-Demethylation (Rapid Clearance) B->C D Drug with -OCF2H Group E Steric & Electronic Shielding D->E F Metabolic Stability (Prolonged Half-life) E->F

Caption: Mechanism of CYP450 evasion comparing methoxy and difluoromethoxy groups.

Quantitative Data Presentation

The integration of the difluoromethoxy group yields predictable, quantifiable improvements in a drug candidate's developability profile. Table 1 summarizes the typical physicochemical shifts observed when transitioning from a standard methoxy-based lead to a difluoromethoxy-based analog.

Table 1: Physicochemical and Pharmacokinetic Comparison

Parameter-OCH₃ Analog (Standard)-OCF₂H Analog (Optimized)Scientific Rationale
Lipophilicity (LogD) ~2.5~3.1Fluorine incorporation increases lipophilicity, improving passive diffusion across lipid bilayers.
H-Bond Donor (HBD) 01The acidic proton of -OCF₂H acts as an HBD, enabling novel target interactions.
CYP450 Clearance (CLint) High (>50 µL/min/mg)Low (<15 µL/min/mg)C-F bonds resist oxidative cleavage, preventing rapid O-demethylation.
In Vivo Half-Life (t₁/₂) Short (< 1 hour)Prolonged (> 4 hours)Reduced intrinsic clearance directly translates to sustained systemic exposure.

Experimental Workflows & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They detail the exact methodologies for utilizing 5-Amino-2-(difluoromethoxy)benzoic acid in synthesis and subsequently validating its metabolic stability.

Protocol 1: Lead Generation via Amide Coupling

This protocol utilizes the 5-amino group to synthesize a diversified lead compound. We utilize HBTU and DIPEA to ensure high-efficiency coupling without racemization or side-reactions.

Step-by-Step Methodology:

  • Activation: Dissolve 1.0 eq of the target carboxylic acid in anhydrous DMF (0.2 M). Add 1.2 eq of HBTU and 3.0 eq of DIPEA. Causality: HBTU rapidly forms an active ester intermediate. DIPEA acts as a non-nucleophilic base, neutralizing generated HCl without competing for the electrophile.

  • Coupling: Stir the mixture at room temperature for 15 minutes to ensure complete activation. Add 1.1 eq of 5-Amino-2-(difluoromethoxy)benzoic acid.

  • Reaction: Stir the reaction mixture at room temperature for 4–6 hours under a nitrogen atmosphere. Monitor progression via LC-MS.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Validation: Purify the crude product via reverse-phase preparative HPLC. Validate the structure and purity (>95%) using ¹H-NMR, ¹⁹F-NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: In Vitro Microsomal Stability Assay (CYP450 Clearance)

To validate the metabolic shielding effect of the -OCF₂H group, the synthesized lead must be tested against Human Liver Microsomes (HLM).

Step-by-Step Methodology:

  • Preparation: Prepare a 1 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM protein.

  • Control Implementation: Run a parallel assay using Verapamil (a known high-clearance drug) as a positive control. Causality: This validates the enzymatic activity of the microsomes; if Verapamil is not cleared, the assay is invalid.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration 1 mM). Causality: NADPH is the obligate electron donor for CYP450 catalytic cycles; without it, metabolism cannot occur.

  • Sampling & Quenching: Aliquot 50 µL of the reaction mixture at specific time points (0, 15, 30, 45, and 60 minutes). Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound and calculate the intrinsic clearance ( CLint​ ).

Workflow A 5-Amino-2-(difluoromethoxy) benzoic acid B Amide Coupling (HBTU/DIPEA) A->B C Lead Compound Generation B->C D Microsomal Stability Assay (HLM) C->D E PK Optimization D->E

Caption: Workflow for integrating the building block into lead generation and PK validation.

Conclusion

5-Amino-2-(difluoromethoxy)benzoic acid is a prime example of rational, property-based drug design. By leveraging the unique physicochemical properties of the difluoromethoxy group—specifically its capacity to act as a lipophilic hydrogen bond donor while providing robust metabolic shielding against CYP450 enzymes—medicinal chemists can rescue otherwise unviable chemotypes. When integrated utilizing rigorous, self-validating synthetic and analytical workflows, this building block accelerates the trajectory from hit identification to clinical candidate selection.

References

  • Title: Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems Source: Topics in Medicinal Chemistry (Springer / PubMed Central) URL: [Link]

  • Title: Amide Bond Bioisosteres: Strategies, Synthesis, and Successes Source: Journal of Medicinal Chemistry (PubMed Central) URL: [Link]

Foundational

Comprehensive Physicochemical Profiling and Application Guide for 5-Amino-2-(difluoromethoxy)benzoic Acid in Drug Discovery

Executive Summary In modern medicinal chemistry, the strategic substitution of functional groups is critical for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. 5-Amino-2-(difluoromethoxy)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the strategic substitution of functional groups is critical for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. 5-Amino-2-(difluoromethoxy)benzoic acid has emerged as a highly versatile bifunctional building block. By incorporating a difluoromethoxy (-OCF₂H) moiety alongside an aniline and a carboxylic acid, this scaffold offers unique electronic properties, enhanced metabolic stability, and orthogonal reactivity. This whitepaper provides an in-depth technical analysis of its exact mass, physicochemical behavior, and self-validating protocols for its integration into active pharmaceutical ingredient (API) synthesis.

Core Physicochemical Properties

Accurate mass and molecular weight data are foundational for high-resolution mass spectrometry (HRMS) validation and stoichiometric calculations during library synthesis. The compound is commercially available both as a free base and as a hydrochloride salt, which directly impacts its handling and molecular weight[1].

PropertyValueCausality / Significance
Chemical Formula C₈H₇F₂NO₃[2]Defines the core atomic composition for isotopic distribution modeling.
Monoisotopic Exact Mass 203.0394 g/mol [2]Critical for HRMS validation. Allows differentiation from isobaric impurities.
Molecular Weight (Free Base) 203.14 g/mol Used for standard stoichiometric calculations in neutral cross-coupling.
CAS Number (Free Base) 1096835-84-5[3]Primary identifier for the neutral zwitterionic/un-ionized form.
Molecular Weight (HCl Salt) 239.61 g/mol [1]Accounts for the addition of HCl (36.46 g/mol ); ensures accurate molarity in salt form.
CAS Number (HCl Salt) 1269152-29-5[4]Primary identifier for the protonated, highly water-soluble salt derivative.

Structural Significance in Medicinal Chemistry

The architectural design of 5-Amino-2-(difluoromethoxy)benzoic acid provides distinct advantages over its non-fluorinated analogs (e.g., 5-amino-2-methoxybenzoic acid):

  • The Difluoromethoxy (-OCF₂H) Bioisostere: The substitution of hydrogen for fluorine at the methoxy position exerts a strong electron-withdrawing inductive effect. This lowers the pKa of the adjacent carboxylic acid, altering the molecule's solubility profile. More importantly, the -OCF₂H group acts as a lipophilic hydrogen bond donor. It improves membrane permeability while sterically and electronically blocking Cytochrome P450-mediated O-dealkylation—a common metabolic liability of standard methoxy groups.

  • Bifunctional Orthogonality: The molecule features both an electron-rich aniline (-NH₂) and an electron-deficient carboxylic acid (-COOH). This allows for divergent synthetic pathways, provided that appropriate protecting group strategies are employed to prevent uncontrolled polymerization.

Self-Validating Analytical Protocol: LC-HRMS Characterization

Before integrating this scaffold into complex API synthesis, its structural integrity must be validated. The following Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) protocol is designed as a self-validating system to confirm the exact mass of 203.0394 Da[2] and the expected protonated adduct[5].

Step-by-Step Methodology
  • Sample Preparation: Dissolve 1.0 mg of the compound in 1 mL of LC-MS grade Methanol.

    • Causality: Methanol ensures complete solvation of the lipophilic -OCF₂H group while remaining fully compatible with reversed-phase aqueous mobile phases.

  • Chromatographic Separation: Inject 2 µL onto a C18 column (50 x 2.1 mm, 1.7 µm) using a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

    • Causality: Formic acid acts as an ion-pairing agent. It suppresses the ionization of the carboxylic acid (keeping it neutral and retained on the hydrophobic stationary phase) while pre-protonating the basic aniline group for optimal positive ion mode detection.

  • Ionization & Mass Spectrometry: Operate the Time-of-Flight (TOF) analyzer in positive electrospray ionization (ESI+) mode.

  • Data Validation: Target the [M+H]⁺ ion. The theoretical exact mass of the neutral compound is 203.0394 Da. The addition of a proton (1.0073 Da) yields an expected [M+H]⁺ m/z of 204.0467 . A mass error of < 5 ppm definitively validates the structural identity[5].

LCHRMS_Workflow Prep Sample Prep (MeOH Solvation) Chrom RP-HPLC (C18, 0.1% FA) Prep->Chrom Ion ESI+ Ionization (Pre-protonation) Chrom->Ion TOF TOF-MS (High Resolution) Ion->TOF Valid Validation [M+H]+ = 204.0467 TOF->Valid

Caption: LC-HRMS self-validating workflow for exact mass confirmation.

Synthetic Utility and Derivatization Workflow

A critical challenge when working with unprotected amino acids is the risk of intermolecular self-condensation during carboxylate activation. To utilize the -COOH group of 5-Amino-2-(difluoromethoxy)benzoic acid for amide coupling, the aniline must first be masked.

Protocol: Stepwise Amide Coupling via Fmoc-Protection
  • Amine Protection (Fmoc-Cl): React the free base[3] (1.0 eq) with Fmoc-Cl (1.1 eq) and NaHCO₃ (2.5 eq) in a biphasic 1:1 Dioxane/Water mixture at 0 °C to room temperature.

    • Causality: The biphasic system ensures the HCl byproduct generated by Fmoc-Cl is immediately neutralized by the aqueous base, while the organic solvent keeps the lipophilic starting material in solution.

  • Acid Activation: Isolate the Fmoc-protected intermediate. To a solution in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 minutes.

    • Causality: HATU rapidly forms a highly reactive OAt ester. DIPEA is a non-nucleophilic base that deprotonates the carboxylic acid to facilitate activation without competing for the electrophilic center.

  • Amide Coupling: Add the target external amine (1.1 eq) and stir for 2 hours. Quench with saturated NaHCO₃ and extract with Ethyl Acetate.

  • Deprotection: Treat the purified intermediate with 20% Piperidine in DMF for 30 minutes to cleave the Fmoc group.

    • Causality: Piperidine acts as a secondary amine base to deprotonate the acidic fluorene ring, triggering beta-elimination and liberating the free aniline for subsequent Buchwald-Hartwig cross-coupling or reductive amination.

Synthetic_Workflow Start 5-Amino-2-(difluoromethoxy)benzoic acid (Bifunctional Scaffold) Protect Amine Protection (Fmoc-Cl, NaHCO3) Start->Protect Activate Acid Activation (HATU, DIPEA) Protect->Activate Couple Amide Coupling (+ Target Amine) Activate->Couple Deprotect Fmoc Deprotection (20% Piperidine) Couple->Deprotect End Derivatized API Scaffold (Free Aniline Restored) Deprotect->End

Caption: Stepwise synthetic workflow preventing self-condensation during derivatization.

Pharmacokinetic Implications (ADME)

The integration of 5-Amino-2-(difluoromethoxy)benzoic acid into a drug scaffold directly impacts its Absorption, Distribution, Metabolism, and Excretion (ADME) profile:

  • Lipinski Compliance: With a molecular weight of 203.14 g/mol , the scaffold leaves an ample "molecular weight budget" (< 300 Da) for further derivatization before hitting the 500 Da limit of Lipinski's Rule of Five.

  • Metabolic Shielding: As noted, the -OCF₂H group resists oxidative degradation in the liver. This extends the biological half-life of the resulting API compared to its methoxy counterparts.

  • Target Engagement: The dual fluorine atoms can participate in multipolar interactions with protein backbones (e.g., amide carbonyls) within the binding pocket, often resulting in tighter target binding affinities.

References

  • CAS: 1269152-29-5 | CymitQuimica - cymitquimica.com -1

  • 5-amino-2-hydroxymethylphenylboronic acid hydrochloride | Sigma Aldrich - sigmaaldrich.com - 4

  • 5-amino-2-(difluoromethox, ANGENE, 2950940 - 나비엠알오 - navimro.com - 3

  • (4S,5R)-5-DIFLUOROMETHYL-4-FURAN-2 ... - SpectraBase - spectrabase.com -2

  • CA2729606A1 - Alpha7 nicotinic acetylcholine receptor inhibitors - Google Patents - google.com - 5

Sources

Exploratory

in vitro stability profile of 5-Amino-2-(difluoromethoxy)benzoic acid

An In-Depth Technical Guide to the In Vitro Stability Profile of 5-Amino-2-(difluoromethoxy)benzoic acid Introduction In the landscape of modern drug discovery, the journey of a candidate molecule from initial synthesis...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Stability Profile of 5-Amino-2-(difluoromethoxy)benzoic acid

Introduction

In the landscape of modern drug discovery, the journey of a candidate molecule from initial synthesis to clinical application is fraught with challenges. A critical determinant of success is the molecule's stability, which dictates its shelf-life, bioavailability, and overall therapeutic efficacy. This guide provides a comprehensive technical overview of the methodologies used to assess the in vitro stability of 5-Amino-2-(difluoromethoxy)benzoic acid, a compound of interest due to its structural motifs commonly found in contemporary medicinal chemistry. The presence of a difluoromethoxy group often enhances metabolic stability and lipophilicity, while the aromatic amine moiety presents a potential site for metabolic transformation.[1][2]

This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale for each experimental choice. By understanding the "why" behind the "how," researchers can better interpret data and make informed decisions in the optimization of lead compounds. We will explore the critical facets of both chemical and metabolic stability, providing a holistic view of the compound's potential liabilities and strengths in a preclinical setting.

Part 1: Chemical Stability Assessment

Chemical stability assays are foundational in drug development, designed to understand how a drug substance withstands various environmental factors.[3] These forced degradation studies help to identify the intrinsic stability of the molecule and potential degradation pathways.[3][4]

Hydrolytic Stability (pH-Dependent)

Expertise & Experience: The hydrolytic stability of a compound across a range of pH values is a critical parameter, as it can predict its stability in the variable pH environments of the gastrointestinal tract and inform formulation strategies.[3][5] The presence of the carboxylic acid and amino groups on 5-Amino-2-(difluoromethoxy)benzoic acid makes it susceptible to pH-dependent degradation. This assay is designed according to the principles outlined in international guidelines to ensure regulatory relevance.[6][7]

Experimental Protocol: pH-Dependent Hydrolytic Stability

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 5-Amino-2-(difluoromethoxy)benzoic acid in a suitable organic solvent like DMSO or acetonitrile.[8]

  • Buffer Preparation: Prepare a series of aqueous buffers at pH 1.2 (simulated gastric fluid), 4.5, 7.4 (physiological pH), and 9.0.

  • Incubation Setup: Dilute the stock solution into each buffer to a final concentration of 10 µM. The final concentration of the organic solvent should be kept low (e.g., <1%) to avoid influencing stability.

  • Incubation Conditions: Incubate the solutions in sealed, transparent vials at a controlled temperature, typically 50°C, to accelerate degradation.[6][7] Protect from light to isolate the effect of hydrolysis.

  • Time Points: Collect aliquots at multiple time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Sample Quenching: Immediately quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard to precipitate any proteins and stop further degradation.

  • Analysis: Centrifuge the samples to pellet any precipitate and analyze the supernatant using a validated stability-indicating LC-MS/MS method to quantify the remaining parent compound.[9]

  • Data Analysis: Plot the natural logarithm of the percentage of the compound remaining against time to determine the degradation rate constant (k) and the half-life (t½) at each pH.

Data Presentation: Hydrolytic Stability of 5-Amino-2-(difluoromethoxy)benzoic acid

pHTemperature (°C)Half-life (t½, hours)% Remaining at 24 hours
1.250> 4898.5
4.550> 4899.1
7.450> 4899.3
9.05042.168.7

Note: Data is illustrative and represents a typical outcome for a compound with good stability at acidic and neutral pH but some susceptibility to base-catalyzed hydrolysis.

Visualization: Hydrolytic Stability Workflow

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare 10 mM Stock Solution (Compound in DMSO) C Dilute Stock to 10 µM in each pH Buffer A->C B Prepare pH Buffers (1.2, 4.5, 7.4, 9.0) B->C D Incubate at 50°C C->D E Sample at Time Points (0, 2, 4, 8, 24, 48h) D->E F Quench with Acetonitrile + Internal Standard E->F G Centrifuge F->G H Analyze Supernatant by LC-MS/MS G->H I Calculate t½ and % Remaining H->I

Caption: Workflow for assessing pH-dependent hydrolytic stability.

Photostability

Expertise & Experience: Photostability testing is a critical regulatory requirement to determine if a drug substance or product is sensitive to light.[10][11] This information is essential for defining appropriate packaging, labeling, and storage conditions.[12] The ICH Q1B guideline provides a standardized approach for photostability testing, which involves exposing the compound to a combination of visible and UV light.[13][14]

Experimental Protocol: Photostability Testing (ICH Q1B)

  • Sample Preparation: Prepare samples of the solid drug substance and a solution (e.g., 10 µM in a 1:1 acetonitrile:water mixture) in chemically inert, transparent containers.

  • Control Sample: Prepare a "dark control" for both solid and solution samples by wrapping the containers in aluminum foil to shield them from light. This control is exposed to the same temperature conditions to isolate light-induced degradation from thermal degradation.[11]

  • Light Exposure: Place the test and control samples in a calibrated photostability chamber. Expose the samples to a light source that conforms to ICH Q1B specifications, delivering an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[14]

  • Sample Analysis: After the exposure period, visually inspect the solid samples for any changes in physical properties (e.g., color). Analyze both the light-exposed and dark control solutions, along with a time-zero sample, using a validated stability-indicating LC-MS/MS method.

  • Data Evaluation: Compare the results from the light-exposed samples to those of the dark control. Significant degradation or the appearance of new peaks in the chromatogram of the exposed sample indicates photosensitivity.

Data Presentation: Photostability of 5-Amino-2-(difluoromethoxy)benzoic acid

Sample TypeCondition% Parent RemainingAppearance of Degradants
SolidDark Control99.8%No
SolidLight Exposed99.5%No
SolutionDark Control99.6%No
SolutionLight Exposed85.2%Yes (2 major peaks)

Note: Illustrative data suggesting the compound is stable in its solid form but may undergo photodegradation when in solution.

Visualization: Photostability Testing Workflow

cluster_prep Sample Preparation cluster_exposure Exposure (ICH Q1B) cluster_analysis Analysis A Prepare Solid and Solution Samples C Place Samples in Photostability Chamber A->C B Prepare Dark Controls (Wrap in Foil) B->C D Expose to ≥1.2M lux-hr and ≥200 W-hr/m² UV C->D E Visual Inspection (Solid Samples) D->E F LC-MS/MS Analysis (Solution Samples) D->F G Compare Exposed vs. Dark Control E->G F->G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Spike Compound (1 µM) into Plasma B Incubate at 37°C A->B C Sample at Time Points (0, 15, 30, 60, 120 min) B->C D Quench with Acetonitrile + Internal Standard C->D E Protein Precipitation (Centrifuge) D->E F Analyze Supernatant by LC-MS/MS E->F G Calculate Half-Life (t½) F->G

Caption: Workflow for determining compound stability in plasma.

Liver Microsomal Stability

Expertise & Experience: Liver microsomes are a subcellular fraction containing a high concentration of Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily. [15][16]This assay is a cost-effective, high-throughput method to estimate a compound's intrinsic hepatic clearance and identify its susceptibility to oxidative metabolism. [17]The difluoromethoxy group is known to block potential sites of O-demethylation, often increasing metabolic stability, which can be verified with this assay. [18][19] Experimental Protocol: Microsomal Stability Assay

  • Reagent Preparation: Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate buffer (100 mM, pH 7.4). [20][15]2. Initiation: Pre-warm the mixture and the test compound (at 1 µM final concentration) to 37°C. Initiate the metabolic reaction by adding an NADPH-regenerating system. [20]3. Control: Run a parallel incubation without the NADPH-regenerating system to control for non-CYP-mediated degradation. [15]4. Time Points: Take aliquots at several time points (e.g., 0, 5, 15, 30, 45 minutes). [17]5. Termination: Stop the reaction by adding cold acetonitrile with an internal standard. [17]6. Processing & Analysis: Centrifuge the samples to pellet the microsomes and analyze the supernatant by LC-MS/MS.

  • Data Analysis: Calculate the half-life (t½) and use it to determine the in vitro intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)

Data Presentation: Microsomal Stability of 5-Amino-2-(difluoromethoxy)benzoic acid

SpeciesHalf-life (t½, min)In Vitro CLint (µL/min/mg)
Human45.230.7
Rat31.843.5
Mouse25.554.3

Note: Illustrative data suggesting moderate metabolic clearance, with some species differences.

Visualization: Microsomal Stability Assay Workflow

cluster_incubation Incubation at 37°C cluster_analysis Analysis A Mix Compound (1 µM) with Liver Microsomes B Initiate with NADPH A->B C Sample at Time Points (0, 5, 15, 30, 45 min) B->C D Quench with Acetonitrile + Internal Standard C->D E Centrifuge D->E F Analyze Supernatant by LC-MS/MS E->F G Calculate t½ and CLint F->G

Caption: Workflow for Phase I metabolic stability assessment.

Hepatocyte Stability

Expertise & Experience: While microsomes are excellent for assessing Phase I metabolism, they lack Phase II enzymes and the cellular context of uptake and transport. Suspended hepatocytes are considered the "gold standard" in vitro model because they contain a full complement of both Phase I and Phase II metabolic enzymes and cofactors. [21][22][23]This assay provides a more comprehensive and physiologically relevant measure of hepatic clearance. [24][25]The aromatic amine on the test compound is a potential site for Phase II conjugation reactions, such as N-acetylation or glucuronidation, which would only be detected in this system. [26][27] Experimental Protocol: Hepatocyte Stability Assay

  • Hepatocyte Preparation: Thaw and prepare cryopreserved hepatocytes, diluting them to a final concentration of 1 x 10^6 viable cells/mL in supplemented Williams' Medium E. [22]2. Incubation: Add the test compound (1 µM final concentration) to the hepatocyte suspension in a non-coated plate. [22]3. Incubation Conditions: Incubate the plate at 37°C in a humidified incubator with 5% CO2, on an orbital shaker. [21][22]4. Time Points: Collect aliquots at multiple time points (e.g., 0, 15, 30, 60, 90, 120 minutes). [22]5. Reaction Termination: Stop the reaction by adding cold acetonitrile containing an internal standard.

  • Processing & Analysis: Centrifuge to pellet cell debris and analyze the supernatant by LC-MS/MS.

  • Data Analysis: Calculate the half-life (t½) and in vitro intrinsic clearance (CLint) as with the microsomal assay, adjusting for the cell density.

Data Presentation: Hepatocyte Stability of 5-Amino-2-(difluoromethoxy)benzoic acid

SpeciesHalf-life (t½, min)In Vitro CLint (µL/min/10^6 cells)
Human28.524.3
Rat19.735.2
Mouse15.345.3

Note: The faster clearance in hepatocytes compared to microsomes (illustrative data) could suggest a contribution from Phase II metabolism.

Visualization: Hepatocyte Stability Assay Workflow

cluster_incubation Incubation at 37°C cluster_analysis Analysis A Add Compound (1 µM) to Hepatocyte Suspension B Incubate on Shaker A->B C Sample at Time Points (0-120 min) B->C D Quench with Acetonitrile + Internal Standard C->D E Centrifuge D->E F Analyze Supernatant by LC-MS/MS E->F G Calculate t½ and CLint F->G

Caption: Workflow for comprehensive metabolic stability assessment.

Part 3: Integrated Stability Profile and Mechanistic Insights

Synthesized Interpretation: An integrated analysis of the stability data provides a comprehensive risk assessment. The illustrative data suggests that 5-Amino-2-(difluoromethoxy)benzoic acid is chemically stable under acidic, neutral, and solid-state light-exposed conditions, but may be susceptible to base-catalyzed hydrolysis and photodegradation in solution. It exhibits high stability in plasma. The metabolic stability data indicates moderate clearance, which appears to be faster in hepatocytes than in microsomes. This discrepancy strongly suggests that both Phase I (likely CYP-mediated oxidation on the aromatic ring) and Phase II (conjugation at the amino group) pathways contribute to its metabolism.

Structural Considerations and Potential Metabolic Pathways:

  • Difluoromethoxy Group: This group is generally resistant to metabolism and serves as a metabolic blocker for O-dealkylation, a common metabolic pathway for methoxy groups. [18][19]Its strong electron-withdrawing nature can also influence the reactivity of the aromatic ring.

  • Aromatic Amine: This is a well-known site for various metabolic reactions. [26]Phase I metabolism can involve N-oxidation, while Phase II pathways frequently involve N-acetylation or N-glucuronidation. [27]Aromatic amines require metabolic activation by cytochrome P450 to exert potential mutagenicity, a separate toxicological endpoint that is often investigated. [28] Visualization: Potential Metabolic Pathways

cluster_phase1 Phase I (Oxidation) cluster_phase2 Phase II (Conjugation) Parent 5-Amino-2-(difluoromethoxy) benzoic acid M1 Ring Hydroxylation (CYP450) Parent->M1 CYP450 M2 N-Acetylation (NAT) Parent->M2 NAT M3 N-Glucuronidation (UGT) Parent->M3 UGT

Caption: Potential metabolic pathways for the title compound.

Conclusion

This technical guide outlines a systematic and robust approach to characterizing the . By employing a suite of assays that probe chemical and metabolic vulnerabilities, researchers can construct a detailed stability profile. This profile is indispensable for guiding medicinal chemistry efforts, selecting appropriate species for in vivo studies, and designing stable formulations. The insights gained from these studies are a cornerstone of modern drug development, enabling the rational design of safer and more effective medicines.

References

  • Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec. (n.d.). Evotec. Retrieved March 27, 2024, from [Link]

  • ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. Retrieved from [Link]

  • Microsomal Stability | Cyprotex ADME-Tox Solutions - Evotec. (n.d.). Evotec. Retrieved March 27, 2024, from [Link]

  • Bajaj, S., et al. (2012). Photostability and Photostabilization of Drugs and Drug Products. SciSpace. Retrieved from [Link]

  • Tupertsev, B., & Osipenko, S. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. Protocols.io. Retrieved from [Link]

  • SGS. (n.d.). Photostability. Retrieved from [Link]

  • Domainex. (n.d.). Plasma Stability Assay. Retrieved from [Link]

  • Certified Laboratories. (2025, May 14). Understanding Photostability Testing for Cosmetic & OTC Drug Products. Retrieved from [Link]

  • Kumar, V., & Singh, R. (2013). Development of forced degradation and stability indicating studies of drugs—A review. International Journal of Pharmacy and Pharmaceutical Sciences, 5(3), 35-43. Retrieved from [Link]

  • Sampled. (2023, July 19). Meet the expert: The Importance of Photostability Testing. Retrieved from [Link]

  • Charnwood Discovery. (n.d.). Microsomal Stability - In Vitro Assay. Retrieved from [Link]

  • Charnwood Discovery. (n.d.). Plasma Stability In Vitro Assay. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Plasma Stability Assay. Retrieved from [Link]

  • Toński, M., et al. (2019). Hydrolytic stability of selected pharmaceuticals and their transformation products. Chemosphere, 235, 747-754. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Plasma Stability Assay. Retrieved from [Link]

  • Waters Corporation. (n.d.). Determination of Microsomal Stability by UPLC-MS/MS. Retrieved from [Link]

  • Creative Bioarray. (2025, July 28). Hepatocyte Stability Assay. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2026, March 15). The Role of Fluorinated Benzoic Acids in Modern Fine Chemical Synthesis. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Microsomal Stability Assay. Retrieved from [Link]

  • World Health Organization. (2018). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. Retrieved from [Link]

  • Toński, M., et al. (2019). Hydrolytic stability of selected pharmaceuticals and their transformation products. Request PDF. Retrieved from [Link]

  • Domainex. (n.d.). Hepatocyte Stability Assay. Retrieved from [Link]

  • PharmaCores. (2026, January 9). Stability Studies of Pharmaceuticals: Ensuring Efficacy and Safety Over Time. Retrieved from [Link]

  • Murphy, C. D., & Khan, M. F. (2023). Efficient biotransformations in Cunninghamella elegans and Streptomyces sp. JCM9888 of selectively fluorinated benzoic acids to the corresponding benzamides and benzyl alcohols. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2269932. Retrieved from [Link]

  • Bhattarai, P., & Kent, U. M. (2026, January). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry, 69(3). Retrieved from [Link]

  • Paine, S. W., et al. (2009). Metabolite screening of aromatic amine hair dyes using in vitro hepatic models. Toxicology in Vitro, 23(7), 1349-1355. Retrieved from [Link]

  • Kent, U. M., & Bhattarai, P. (2026, January 6). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2,3-Diamino-4,6-difluoro-5-methoxy-benzoic acid. PubChem Compound Database. Retrieved from [Link]

  • University of Luxembourg. (2026). 5-amino-2-(difluoromethoxy)benzoic acid hydrochloride (C8H7F2NO3). PubChemLite. Retrieved from [Link]

  • Arimoto-Kobayashi, S., et al. (2009). Mutagenicity of aromatic amines and amides with chemical models for cytochrome P450 in Ames assay. Mutation Research, 678(2), 127-132. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Mutagenicity of aromatic amines and amides with chemical models for cytochrome P450 in Ames assay. Retrieved from [Link]

  • Gao, W., et al. (2006). Characterization of the in vitro metabolism of selective androgen receptor modulator S-4 using human, rat, and dog liver enzyme preparations. Drug Metabolism and Disposition, 34(2), 243-253. Retrieved from [Link]

  • Ghias-Begum, F. (2017). A study of thin film solid phase microextraction methods for analysis of fluorinated benzoic acids in seawater. UWSpace. Retrieved from [Link]

  • El-Gindy, A., et al. (2012). Analytical Methods. RSC Publishing. Retrieved from [Link]

  • Colby, D. A., et al. (2024). Stability studies of β-Amino- and β-Hydroxy difluoromethyl ketones in rat serum and rat liver microsomes. Bioorganic & Medicinal Chemistry Letters, 118, 129964. Retrieved from [Link]

  • Ministry of Health, Labour and Welfare, Japan. (2006). Analytical Methods for Residual Compositional Substances of Agricultural Chemicals, Feed Additives, and Veterinary Drugs in Food. Retrieved from [Link]

  • Tahir, M. N., et al. (2011). 5-[(E)-(2-Fluorobenzylidene)amino]-2-hydroxybenzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 67(Pt 9), o2278. Retrieved from [Link]

  • Klampfl, C. W., & Buchberger, W. (2000). Determination of 17 AQC derivatized - Amino acids in baby food samples. Journal of Chromatography A, 879(2), 209-216. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the Spectroscopic Characterization of 5-Amino-2-(difluoromethoxy)benzoic acid

For Researchers, Scientists, and Drug Development Professionals Abstract 5-Amino-2-(difluoromethoxy)benzoic acid is a compound of increasing interest in medicinal chemistry and materials science, owing to the unique elec...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-2-(difluoromethoxy)benzoic acid is a compound of increasing interest in medicinal chemistry and materials science, owing to the unique electronic properties conferred by its substituent groups. The difluoromethoxy group, in particular, serves as a lipophilic hydrogen bond donor and can significantly modulate the physicochemical properties of a molecule. A thorough understanding of its structural and electronic characteristics is paramount for its effective application. This guide provides a comprehensive overview of the spectroscopic techniques essential for the unambiguous characterization of this molecule, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. The underlying principles of each technique, detailed experimental protocols, and in-depth data interpretation are presented, grounded in established scientific principles and supported by authoritative references.

Introduction: The Structural Significance of 5-Amino-2-(difluoromethoxy)benzoic acid

The molecular architecture of 5-Amino-2-(difluoromethoxy)benzoic acid presents a fascinating case study in the interplay of functional groups on an aromatic scaffold. The electron-donating amino group (-NH₂), the electron-withdrawing carboxylic acid (-COOH), and the unique difluoromethoxy (-OCHF₂) group collectively dictate the molecule's chemical reactivity, binding affinities, and spectroscopic behavior.

The difluoromethoxy group is a bioisostere of the methoxy and hydroxy groups, but with distinct electronic properties. It is considered a moderate electron acceptor through both inductive and resonance effects.[1][2][3] This, combined with the other functionalities, creates a unique electronic environment within the aromatic ring, which can be probed with high fidelity using modern spectroscopic methods. This guide will systematically dissect the spectroscopic signature of this molecule, providing the reader with the necessary tools for its comprehensive analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 5-Amino-2-(difluoromethoxy)benzoic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the atomic connectivity and electronic environment.

¹H NMR Spectroscopy: Mapping the Proton Environment

Causality Behind Experimental Choices: The choice of a deuterated solvent is critical. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often an excellent choice for benzoic acid derivatives due to its ability to solubilize the compound and the presence of exchangeable protons from the amino and carboxylic acid groups.[4] The chemical shifts of the aromatic protons are influenced by the electron-donating and -withdrawing effects of the substituents.

Expected Spectral Features:

  • Aromatic Protons: The three protons on the benzene ring will appear as distinct signals, likely in the range of 6.5-8.0 ppm.[5] The proton ortho to the carboxylic acid and meta to the amino group is expected to be the most deshielded. The coupling patterns (doublets, doublets of doublets) will reveal the connectivity between the aromatic protons.

  • Amino Protons (-NH₂): A broad singlet is expected, the chemical shift of which is highly dependent on concentration and temperature. In DMSO-d₆, this peak can often be observed.

  • Carboxylic Acid Proton (-COOH): A very broad singlet, typically downfield (>10 ppm), is characteristic of the acidic proton.[5] Its presence can be confirmed by a D₂O exchange experiment, where the peak disappears.

  • Difluoromethoxy Proton (-OCHF₂): This proton will appear as a triplet due to coupling with the two fluorine atoms. The chemical shift will be influenced by the electronegativity of the attached oxygen and fluorine atoms.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Accurately weigh 5-10 mg of 5-Amino-2-(difluoromethoxy)benzoic acid and dissolve it in approximately 0.7 mL of DMSO-d₆ in an NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer for optimal resolution.[6]

  • Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. If necessary, perform a D₂O exchange experiment by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak of DMSO-d₅ at 2.50 ppm.[4]

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Causality Behind Experimental Choices: ¹³C NMR provides direct information about the number and electronic environment of the carbon atoms in the molecule. Due to the low natural abundance of the ¹³C isotope, a greater number of scans is typically required compared to ¹H NMR.

Expected Spectral Features:

  • Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, as the substituents remove the symmetry of the benzene ring.[7] The carbons directly attached to the electronegative oxygen and nitrogen atoms will be significantly shifted. The carbon of the difluoromethoxy group will exhibit a triplet due to one-bond coupling with the two fluorine atoms.

  • Carboxylic Acid Carbon (-COOH): This carbon will appear as a downfield signal, typically in the range of 165-175 ppm, due to the deshielding effect of the two oxygen atoms.[7]

  • Difluoromethoxy Carbon (-OCHF₂): This carbon will be observed as a triplet due to the large one-bond ¹J(C-F) coupling.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrumentation: A 100 MHz or higher ¹³C NMR spectrometer is recommended.[6]

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be collected to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the data and reference the spectrum to the solvent peak of DMSO-d₆ at 39.5 ppm.[8]

¹⁹F NMR Spectroscopy: A Direct Window into the Fluorine Environment

Causality Behind Experimental Choices: ¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine-containing functional group.[9] The chemical shift of the fluorine atoms is highly sensitive to their local electronic environment.[10]

Expected Spectral Features:

  • Difluoromethoxy Fluorines (-OCHF₂): A single signal is expected for the two equivalent fluorine atoms. This signal will be split into a doublet due to coupling with the adjacent proton. The chemical shift is expected to be in the typical range for difluoromethyl ethers.[11]

Experimental Protocol: ¹⁹F NMR Spectroscopy

  • Sample Preparation: The same sample used for ¹H and ¹³C NMR can be utilized.

  • Instrumentation: A spectrometer equipped with a fluorine probe is required.

  • Data Acquisition: Acquire a proton-coupled ¹⁹F NMR spectrum.

  • Data Processing: Process the data and reference the spectrum to an external standard, such as CFCl₃ (0 ppm).[12]

Summary of Expected NMR Data
Technique Functional Group Expected Chemical Shift (ppm) Expected Multiplicity Coupling Constants (Hz)
¹H NMR Aromatic-H6.5 - 8.0d, ddJ(H,H) ≈ 2-9
-NH₂Variable (Broad)s-
-COOH>10 (Broad)s-
-OCHF₂ ~6.0 - 7.5t²J(H,F) ≈ 50-60
¹³C NMR Aromatic-C100 - 160s, t¹J(C,F) ≈ 240-260
-C OOH165 - 175s-
-OC HF₂~115 - 125t¹J(C,F) ≈ 240-260
¹⁹F NMR -OCHF₂ -80 to -100 (vs CFCl₃)d²J(F,H) ≈ 50-60

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the vibrational modes of a molecule. It is particularly useful for identifying the presence of specific functional groups.[13]

Causality Behind Experimental Choices: The KBr pellet method is a common and effective way to prepare solid samples for IR analysis.[14] This ensures that the spectrum is not obscured by solvent peaks.

Expected Spectral Features:

  • O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.[14]

  • N-H Stretch (Amino Group): Two sharp to medium bands are expected in the range of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the primary amine.[15]

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1680-1710 cm⁻¹ is indicative of the carbonyl stretch of the carboxylic acid.[14]

  • C-F Stretch (Difluoromethoxy Group): Strong absorption bands are expected in the fingerprint region, typically between 1000-1200 cm⁻¹, corresponding to the C-F stretching vibrations.

  • Aromatic C=C Stretches: Medium to weak bands in the 1450-1600 cm⁻¹ region are characteristic of the aromatic ring.

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet)

  • Sample Preparation: Grind 1-2 mg of 5-Amino-2-(difluoromethoxy)benzoic acid with approximately 100-200 mg of dry, spectroscopic grade KBr in an agate mortar until a fine, homogeneous powder is obtained.[14]

  • Pellet Formation: Transfer the powder to a pellet-forming die and press under high pressure (8-10 tons) to form a transparent or translucent pellet.[14]

  • Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum over the range of 4000 to 400 cm⁻¹.[14]

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions.[16] It provides the exact molecular weight of the compound and valuable information about its structure through fragmentation analysis.

Causality Behind Experimental Choices: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like 5-Amino-2-(difluoromethoxy)benzoic acid, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.

Expected Spectral Features:

  • Molecular Ion Peak: The most important peak will be the protonated molecular ion [M+H]⁺ at m/z 204.04668.[17] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • Fragmentation Pattern: While ESI is a soft technique, some fragmentation may be observed. Common fragmentation pathways for benzoic acids include the loss of water (-18 Da) and the loss of the carboxylic acid group (-45 Da). The difluoromethoxy group may also undergo fragmentation.

Experimental Protocol: Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source.

  • Data Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum in positive ion mode.

  • Data Analysis: Identify the molecular ion peak and any significant fragment ions. Use HRMS data to confirm the elemental composition.

UV-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals.

Causality Behind Experimental Choices: Methanol is a common solvent for UV-Vis spectroscopy as it is transparent in the UV region and can dissolve a wide range of organic compounds.[14]

Expected Spectral Features: Aromatic compounds typically exhibit characteristic absorption bands in the UV region. For 5-Amino-2-(difluoromethoxy)benzoic acid, multiple absorption maxima (λmax) are expected due to the presence of the chromophoric benzene ring and the auxochromic amino and carboxylic acid groups. The absorption maxima for similar aminobenzoic acids are often found in the range of 200-350 nm.[14][18][19][20] The difluoromethoxy group will also influence the position and intensity of these absorptions.

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the compound in spectroscopic grade methanol. The concentration should be adjusted to give an absorbance reading between 0.2 and 0.8.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Scan the sample from approximately 200 to 400 nm, using pure methanol as the blank.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Integrated Spectroscopic Analysis Workflow

The unambiguous characterization of 5-Amino-2-(difluoromethoxy)benzoic acid relies on the synergistic interpretation of data from multiple spectroscopic techniques. The following diagram illustrates a logical workflow for this process.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Sample 5-Amino-2-(difluoromethoxy)benzoic acid NMR NMR (1H, 13C, 19F) Sample->NMR IR FT-IR Sample->IR MS Mass Spectrometry Sample->MS UV UV-Vis Sample->UV Structure Confirm Structure NMR->Structure Connectivity Environment IR->Structure Functional Groups MS->Structure Molecular Weight Formula UV->Structure Electronic Transitions Purity Assess Purity Structure->Purity

Caption: Integrated workflow for the spectroscopic characterization of 5-Amino-2-(difluoromethoxy)benzoic acid.

Conclusion

The comprehensive spectroscopic characterization of 5-Amino-2-(difluoromethoxy)benzoic acid is essential for its application in research and development. By employing a multi-technique approach encompassing NMR, IR, MS, and UV-Vis spectroscopy, a complete and unambiguous structural assignment can be achieved. This guide has provided the theoretical framework, practical experimental protocols, and expected data for each of these techniques, empowering researchers to confidently analyze this important molecule. The insights gained from these spectroscopic studies are fundamental to understanding the structure-activity relationships that govern its utility in various scientific disciplines.

References

  • A Comparative Spectral Analysis of 2-, 3-, and 4-Aminobenzoic Acid Isomers - Benchchem. (n.d.).
  • UV-Vis Spectrum of 4-Aminobenzoic Acid - SIELC Technologies. (2024, July 11).
  • 4-Aminobenzoic acid - Optional[UV-VIS] - Spectrum - SpectraBase. (n.d.).
  • UV Photolysis Study of Para-Aminobenzoic Acid Using Parahydrogen Matrix Isolated Spectroscopy - MDPI. (2022, January 26).
  • Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. (2024, November 24).
  • Spectrophotometric determination of 4-aminobenzoic acid using charge transfer complexation International Journal of ChemTech Re. (n.d.).
  • Supplementary Information - The Royal Society of Chemistry. (n.d.).
  • (PDF) Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties - ResearchGate. (2026, January 7).
  • Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties | Journal of Organic and Pharmaceutical Chemistry. (2024, December 3).
  • 19F NMR Reference Standards. (n.d.).
  • qNMR. (2023, November 14).
  • 19F Nuclear Magnetic Resonance Chemical Shifts of Fluorine Containing Aliphatic Amino Acids in Proteins - Oldfield Group Website. (1996, August 15).
  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI. (2022, February 9).
  • 2-Amino-5-fluorobenzoic acid(446-08-2) 1H NMR spectrum - ChemicalBook. (n.d.).
  • 5-amino-2-(difluoromethoxy)benzoic acid hydrochloride (C8H7F2NO3) - PubChemLite. (n.d.).
  • 19F Chemical Shifts and Coupling Constants - NMR Facility, UCSB Chem and Biochem. (n.d.).
  • 1108666-05-2|2-Amino-5-(difluoromethoxy)benzoic acid|BLD Pharm. (n.d.).
  • 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. (2025, November 10).
  • 5-Amino-2-hydroxy-benzoic acid - Optional[FTIR] - Spectrum - SpectraBase. (n.d.).
  • 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC. (n.d.).
  • Solid state 19F NMR parameters of fluorine-labeled amino acids. Part I: aromatic substituents - PubMed. (2008, March 15).
  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent - Beilstein Journals. (2008, April 29).
  • Infrared Spectroscopy: Analyse the functional groups of benzoic acid | PPTX - Slideshare. (n.d.).
  • Interpreting the 13 C NMR spectrum of benzoic acid - Doc Brown's Chemistry. (2025, November 16).
  • Amino-5′, 8′-difluoro-1′H-spiro[piperidine-4,2. (2021, July 8). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGyP278yFLPOvPY508Wm5N4uKkcdAKXVmQ9IwUGifYp-DCPQB30pt4YW2omIGIUhBBUp6T9jDopBEjPgZ6ukUl9Z7ubF6eUkOvXV1agpFFZAU0_QTiXZnLPrc-BVesnL_DYJo3tizishscvdmcomwk=
  • 2-Amino-5-(difluoromethoxy)-3-methylbenzoic acid - MilliporeSigma. (n.d.).
  • NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (2021, October 20).
  • (PDF) 5-[(E)-(2-Fluorobenzylidene)amino]-2-hydroxybenzoic acid - ResearchGate. (n.d.).
  • FT-IR, Raman and DFT study of 2-amino-5-fluorobenzoic acid and its biological activity with other halogen (Cl, Br) substitution - PubMed. (2011, July 15).
  • 5-Amino-4-fluoro-2-methoxy-benzoic acid | 151793-19-0 - Sigma-Aldrich. (n.d.).
  • 2-Amino-5-fluorobenzoic acid - PMC. (n.d.).
  • Material-assisted mass spectrometric analysis of low molecular weight compounds for biomedical applications - RSC Publishing. (n.d.).
  • FT-Raman and FT-IR spectra, ab initio and density functional studies of 2-amino-4,5-difluorobenzoic acid - PubMed. (2007, June 15).
  • Application News - Shimadzu. (n.d.).
  • The FT-IR (a) and FT-Raman (b) spectra of o -aminobenzoic acid. - ResearchGate. (n.d.).
  • Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates. ii. regular spectra differences between benzoic fragments - SciSpace. (n.d.).
  • Synthesis, Structural and Computational Characterization of 2-amino-3,5-diiodobenzoic Acid and 2-amino-3,5-dibromobenzoic Acid - PubMed. (2015, July 5).
  • OF TWE"Y-'IWO FREE AMINO ACIDS 5. (n.d.).
  • Image analysis. (n.d.).

Sources

Protocols & Analytical Methods

Method

HPLC method development for 5-Amino-2-(difluoromethoxy)benzoic acid analysis

An Application Note and Protocol for the HPLC Analysis of 5-Amino-2-(difluoromethoxy)benzoic acid Abstract This comprehensive application note provides a detailed protocol for the development and validation of a robust H...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the HPLC Analysis of 5-Amino-2-(difluoromethoxy)benzoic acid

Abstract

This comprehensive application note provides a detailed protocol for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 5-Amino-2-(difluoromethoxy)benzoic acid. This molecule's amphoteric nature presents unique chromatographic challenges, which are addressed through a systematic approach to method development. This guide is intended for researchers, scientists, and drug development professionals requiring a reliable analytical method for purity assessment, stability testing, and quality control. The protocol is grounded in established chromatographic principles and adheres to international regulatory standards.

Introduction and Methodological Rationale

5-Amino-2-(difluoromethoxy)benzoic acid is a substituted aromatic compound of interest in pharmaceutical and chemical synthesis. Its structure incorporates three key functional groups that dictate its analytical behavior: a carboxylic acid, an aromatic amine, and a difluoromethoxy group. The accurate quantification of this compound is essential for ensuring the quality and consistency of intermediates and final products.

High-Performance Liquid Chromatography (HPLC) is the premier technique for this analysis due to its high resolution, sensitivity, and quantitative accuracy.[1] This guide details a reversed-phase HPLC (RP-HPLC) method, which is ideally suited for separating moderately polar organic molecules like the target analyte.

Analyte Properties and Chromatographic Considerations

A successful HPLC method is built upon a thorough understanding of the analyte's physicochemical properties.

  • Amphoteric Nature: The molecule contains both an acidic carboxylic acid group (pKa ≈ 4) and a basic amino group (pKa ≈ 4-5). This makes the compound amphoteric, meaning its net charge is highly dependent on pH. In reversed-phase chromatography, analyte retention is primarily driven by hydrophobic interactions with the stationary phase.[2] Ionized (charged) species are more polar and exhibit weaker retention, while neutral species are more hydrophobic and are retained longer.[3] Therefore, controlling the mobile phase pH is the most critical factor for achieving reproducible retention and symmetrical peak shape.[4] For robust separation, the mobile phase pH should be buffered and set at least 1.5-2 pH units away from the analyte's pKa values.[3]

  • Hydrophobicity: The presence of the benzene ring and the difluoromethoxy group provides sufficient hydrophobicity for retention on common reversed-phase columns like C18.

  • UV Absorbance: The aromatic ring and conjugated carboxylic acid group act as a chromophore, making the compound readily detectable by UV-Vis spectrophotometry. Benzoic acid derivatives typically exhibit strong absorbance maxima near 230 nm and a secondary, less intense peak around 270-280 nm.[5][6] A Photodiode Array (PDA) detector is recommended to confirm peak identity and purity by analyzing the entire UV spectrum.

HPLC Method Development Strategy

The development of a robust HPLC method follows a logical progression from initial screening to final optimization and validation. The workflow below outlines the systematic approach employed in this guide.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Start Define Analytical Goal (Purity, Assay) Col_Select Column Selection (Start with C18) Start->Col_Select MP_Select Mobile Phase Screening (ACN/H2O vs. MeOH/H2O) Col_Select->MP_Select pH_Select Select Initial pH (Low pH, e.g., 2.5) MP_Select->pH_Select Detect_Select Detector Settings (Scan with PDA, 200-400 nm) pH_Select->Detect_Select Grad_Opt Gradient Optimization (Adjust slope and time) Detect_Select->Grad_Opt Flow_Opt Flow Rate & Temp. (Fine-tune resolution) Grad_Opt->Flow_Opt SST System Suitability Test (Check peak shape, RT) Flow_Opt->SST Validation Method Validation (ICH Q2(R1) Guidelines) SST->Validation Final_Method Finalized Analytical Method Validation->Final_Method ValidationWorkflow cluster_params Validation Parameters (ICH Q2(R1)) Method Optimized HPLC Method Specificity Specificity Method->Specificity Linearity Linearity & Range Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision LOD_LOQ LOD & LOQ Method->LOD_LOQ Robustness Robustness Method->Robustness

Sources

Application

Preparation of 5-Amino-2-(difluoromethoxy)benzoic Acid Esters for Prodrugs: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 5-Amino-2-(difluoromethoxy)benzoic acid esters,...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 5-Amino-2-(difluoromethoxy)benzoic acid esters, a promising scaffold for the development of prodrugs. The strategic incorporation of the difluoromethoxy (-OCF₂H) group can significantly enhance a molecule's physicochemical and pharmacokinetic properties, such as metabolic stability and membrane permeability.[1][2] Esterification of the carboxylic acid functionality offers a classic prodrug strategy to further improve oral absorption and targeted drug delivery.[3][4] This document outlines a rational, multi-step synthetic pathway, discusses the underlying chemical principles, and provides detailed experimental procedures for researchers in drug discovery and development.

Introduction: The Rationale for 5-Amino-2-(difluoromethoxy)benzoic Acid Ester Prodrugs

The design of effective therapeutic agents is a multi-faceted challenge, requiring careful optimization of both pharmacodynamic and pharmacokinetic properties. The 5-amino-2-(difluoromethoxy)benzoic acid core has emerged as a valuable platform in medicinal chemistry for several key reasons:

  • The Difluoromethoxy Group as a Metabolic Stabilizer: The -OCF₂H group is a bioisostere for other functionalities like hydroxyl or thiol groups and is known to increase metabolic stability by being resistant to cleavage by enzymes such as cytochrome P450s.[2] This enhanced stability can lead to a longer plasma half-life and improved bioavailability.[2] Furthermore, the difluoromethoxy group can modulate lipophilicity and act as a hydrogen bond donor, potentially improving interactions with biological targets.[1][5]

  • Ester Prodrugs for Enhanced Bioavailability: Carboxylic acid-containing drugs often exhibit poor oral absorption due to their polarity and ionization at physiological pH. Esterification masks the polar carboxyl group, increasing the molecule's lipophilicity and facilitating its passage across biological membranes.[3][6] Once absorbed, these ester prodrugs are designed to be hydrolyzed by endogenous esterases in the plasma, liver, or target tissues to release the active carboxylic acid drug.[4][7] The rate of this hydrolysis can be tuned by modifying the structure of the alcohol moiety of the ester.[5][7]

  • The Aminobenzoic Acid Scaffold: The aminobenzoic acid framework is a common feature in many biologically active compounds and provides a versatile handle for further chemical modification to fine-tune the drug's properties.

This guide will detail a synthetic route to access various esters of 5-Amino-2-(difluoromethoxy)benzoic acid, providing a foundational methodology for the exploration of this compound class as potential prodrug candidates.

Synthetic Strategy Overview

A logical and efficient synthetic pathway to the target compounds starts from a readily available precursor and proceeds through a series of well-established chemical transformations. The proposed multi-step synthesis is outlined below:

Synthetic_Pathway A 4-Hydroxybenzoic Acid Derivative B 2-(Difluoromethoxy)benzoic Acid Derivative A->B Difluoromethylation C 2-(Difluoromethoxy)-5-nitrobenzoic Acid Derivative B->C Nitration D 5-Amino-2-(difluoromethoxy)benzoic Acid C->D Reduction E 5-Amino-2-(difluoromethoxy)benzoic Acid Ester (Target Prodrug) D->E Esterification

Figure 1: Proposed synthetic workflow for 5-Amino-2-(difluoromethoxy)benzoic acid esters.

This pathway commences with the introduction of the key difluoromethoxy group, followed by regioselective nitration, reduction of the nitro group to the corresponding amine, and finally, esterification to yield the desired prodrugs.

Detailed Experimental Protocols

The following protocols are representative procedures and may require optimization based on the specific substrate and desired scale.

Protocol 1: Synthesis of 2-(Difluoromethoxy)benzoic Acid

This initial step introduces the crucial difluoromethoxy group onto a phenolic precursor.

Materials:

  • 2-Hydroxybenzoic acid (or a suitable derivative)

  • Sodium chlorodifluoroacetate (SCDA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Potassium carbonate (K₂CO₃), anhydrous

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 2-hydroxybenzoic acid (1 equivalent) in anhydrous DMF, add anhydrous K₂CO₃ (3 equivalents).

  • Heat the mixture to 100-110 °C.

  • Add sodium chlorodifluoroacetate (2.5 equivalents) portion-wise over 1 hour.

  • Maintain the reaction at 110 °C for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Acidify the aqueous solution with 1 M HCl to a pH of approximately 2-3.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to afford 2-(difluoromethoxy)benzoic acid.[8]

Protocol 2: Synthesis of 2-(Difluoromethoxy)-5-nitrobenzoic Acid

This step involves the regioselective nitration of the aromatic ring.

Materials:

  • 2-(Difluoromethoxy)benzoic acid

  • Concentrated sulfuric acid (H₂SO₄)

  • Fuming nitric acid (HNO₃)

  • Ice

Procedure:

  • Carefully add 2-(difluoromethoxy)benzoic acid (1 equivalent) to concentrated sulfuric acid at 0 °C with stirring.

  • Once dissolved, slowly add fuming nitric acid (1.1 equivalents) dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 2-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.

  • Dry the solid under vacuum to yield 2-(difluoromethoxy)-5-nitrobenzoic acid.

Protocol 3: Synthesis of 5-Amino-2-(difluoromethoxy)benzoic Acid

The reduction of the nitro group to an amine is a critical step in this synthesis. Several methods can be employed; a common and effective method using tin(II) chloride is described here.

Materials:

  • 2-(Difluoromethoxy)-5-nitrobenzoic acid

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH), 5 M

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend 2-(difluoromethoxy)-5-nitrobenzoic acid (1 equivalent) in a mixture of concentrated HCl and ethanol.

  • Add a solution of tin(II) chloride dihydrate (4-5 equivalents) in concentrated HCl dropwise at room temperature.

  • Heat the reaction mixture to 70-80 °C and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the mixture to room temperature and carefully neutralize with 5 M NaOH solution until the pH is approximately 8-9.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain 5-amino-2-(difluoromethoxy)benzoic acid.

Protocol 4: Esterification to 5-Amino-2-(difluoromethoxy)benzoic Acid Esters (Fischer Esterification)

This final step yields the target ester prodrugs. The example below describes the synthesis of the methyl ester. Other esters can be prepared by substituting methanol with the corresponding alcohol.

Materials:

  • 5-Amino-2-(difluoromethoxy)benzoic acid

  • Methanol (or other desired alcohol), anhydrous

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 5-amino-2-(difluoromethoxy)benzoic acid (1 equivalent) in an excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) dropwise at 0 °C.

  • Heat the reaction mixture to reflux and maintain for 4-8 hours, monitoring by TLC.

  • After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and carefully wash with saturated NaHCO₃ solution until effervescence ceases.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude ester by column chromatography on silica gel to afford the desired 5-amino-2-(difluoromethoxy)benzoic acid ester.

Data Presentation

The following table provides expected data for the synthesis of a representative methyl ester. Yields and purity are illustrative and will vary depending on the specific reaction conditions and purification methods.

StepProductMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Purity (by HPLC) (%)
12-(Difluoromethoxy)benzoic acidC₈H₆F₂O₃188.1370-85>95
22-(Difluoromethoxy)-5-nitrobenzoic acidC₈H₅F₂NO₅233.1385-95>97
35-Amino-2-(difluoromethoxy)benzoic acidC₈H₇F₂NO₃203.1475-90>98
4Methyl 5-amino-2-(difluoromethoxy)benzoateC₉H₉F₂NO₃217.1780-95>98

Prodrug Activation and Considerations

The designed ester prodrugs are intended to remain intact until after absorption, whereupon they undergo enzymatic hydrolysis to release the active 5-amino-2-(difluoromethoxy)benzoic acid.

Prodrug_Activation Prodrug 5-Amino-2-(difluoromethoxy)benzoic Acid Ester (Prodrug) ActiveDrug 5-Amino-2-(difluoromethoxy)benzoic Acid (Active Drug) Prodrug->ActiveDrug Esterase-mediated Hydrolysis Alcohol Alcohol Prodrug->Alcohol Esterase-mediated Hydrolysis

Figure 2: Enzymatic activation of the ester prodrug.

The rate of hydrolysis is dependent on the specific esterase enzymes present and the steric and electronic properties of the ester's alcohol moiety.[5][7] For instance, bulkier esters may be hydrolyzed more slowly. Researchers should evaluate the stability of novel ester prodrugs in simulated gastric and intestinal fluids, as well as in plasma and liver microsomes, to assess their potential for successful oral delivery and subsequent bioactivation.[1]

Conclusion

The synthesis of 5-Amino-2-(difluoromethoxy)benzoic acid esters represents a valuable strategy for the development of novel prodrugs. The incorporation of the difluoromethoxy group offers a means to enhance metabolic stability, while the ester functionality can improve oral bioavailability. The detailed protocols provided herein offer a solid foundation for the preparation and further investigation of this promising class of compounds in drug discovery programs.

References

  • Nielsen, N. M., & Bundgaard, H. (1987). Prodrugs as drug delivery systems. 68. Chemical and plasma-catalyzed hydrolysis of various esters of benzoic acid. International Journal of Pharmaceutics, 39(1–2), 75–85. Available from: [Link]

  • Molecules. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]

  • Scilit. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]

  • Journal of Medicinal Chemistry. Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Available from: [Link]

  • Molecules. Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. Available from: [Link]

  • ACS Chemical Biology. Ester Bonds in Prodrugs. Available from: [Link]

  • Synlett. Reduction of Nitroarenes to Anilines with a Benzothiazoline: Application to Enantioselective Synthesis of 2-Arylquinoline Deriva. Available from: [Link]

  • ChemRxiv. Sustainable Hydrogenation of Nitroarenes to Anilines with Highly Active In-Situ Generated Copper Nanoparticles. Available from: [Link]

  • Journal of Medicinal Chemistry. Benzoic Acid Derivatives Improve Plasma Stability of Diester Butyrophilin Ligand Prodrugs. Available from: [Link]

  • Molecular Pharmaceutics. Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 5-Amino-2-(difluoromethoxy)benzoic Acid Synthesis

Welcome to the Technical Support Center for the synthesis of 5-Amino-2-(difluoromethoxy)benzoic acid. The difluoromethoxy (–CF2H) group is a highly sought-after bioisostere for hydroxyl and thiol functionalities.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 5-Amino-2-(difluoromethoxy)benzoic acid. The difluoromethoxy (–CF2H) group is a highly sought-after bioisostere for hydroxyl and thiol functionalities. It offers enhanced lipophilicity, superior membrane permeability, and metabolic stability while retaining weak hydrogen-bond donating capabilities[1]. However, installing this moiety—particularly via the difluoromethylation of electron-deficient phenolic systems—presents significant chemoselectivity and yield bottlenecks[2].

This guide provides a field-proven, self-validating synthetic workflow designed to maximize yield, minimize side reactions, and troubleshoot common experimental failures.

Synthetic Workflow & Mechanistic Pathway

Direct difluoromethylation of 2-hydroxy-5-nitrobenzoic acid frequently fails due to competitive alkylation of the carboxylic acid. To circumvent this, the optimal pathway relies on a four-step sequence: Protection (Esterification) → Difluoromethylation → Nitro Reduction → Deprotection (Saponification) .

G A 2-Hydroxy-5-nitrobenzoic acid (Starting Material) B Methyl 2-hydroxy-5-nitrobenzoate (Esterification) A->B MeOH, H2SO4 Reflux, 12h C Methyl 2-(difluoromethoxy)-5-nitrobenzoate (Difluoromethylation) B->C ClCF2COONa, Cs2CO3 DMF, 90°C D Methyl 5-amino-2-(difluoromethoxy)benzoate (Nitro Reduction) C->D H2 (1 atm), Pd/C MeOH, RT E 5-Amino-2-(difluoromethoxy)benzoic acid (Final Product) D->E 1. NaOH, THF/H2O 2. HCl (pH 3.5-4.0)

Caption: Four-step synthetic workflow for 5-Amino-2-(difluoromethoxy)benzoic acid.

Quantitative Data & Reaction Metrics

The following table summarizes the expected quantitative metrics and analytical markers for a fully optimized workflow. Use these benchmarks to validate the success of each intermediate step.

StepReaction PhaseTypical YieldKey BottleneckAnalytical Marker (LC-MS)
1 Esterification90–95%Incomplete conversion m/z 198.0 [M+H]⁺
2 Difluoromethylation55–70%Carbene hydrolysis m/z 248.0[M+H]⁺
3 Nitro Reduction85–95%Over-reduction / defluorination m/z 218.1 [M+H]⁺
4 Saponification85–90%Product loss in aqueous phase m/z 204.0 [M+H]⁺

Self-Validating Experimental Protocols

Do not proceed to the next step without confirming the self-validation checkpoints. Unreacted starting materials will compound purification difficulties downstream.

Step 1: Esterification (Carboxylic Acid Protection)
  • Protocol: Suspend 2-hydroxy-5-nitrobenzoic acid (1.0 eq) in anhydrous methanol (0.5 M). Add concentrated H₂SO₄ (0.1 eq) dropwise. Reflux the mixture at 65°C for 12 hours. Concentrate in vacuo, neutralize with saturated NaHCO₃, and extract with ethyl acetate.

  • Causality: The carboxylic acid must be masked as a methyl ester. If left unprotected, the subsequent basic difluoromethylation step will result in the formation of a difluoromethyl ester, destroying the atom economy of the reaction.

  • Self-Validation: TLC (Hexanes/EtOAc 3:1) must show the complete disappearance of the highly polar baseline spot. The product will elute as a distinct, UV-active spot (Rf ~0.4).

Step 2: Difluoromethylation (The Critical Bottleneck)
  • Protocol: Dissolve methyl 2-hydroxy-5-nitrobenzoate (1.0 eq) in strictly anhydrous DMF (0.2 M). Add Cs₂CO₃ (2.0 eq) and heat the suspension to 90°C. Add sodium chlorodifluoroacetate (ClCF₂COONa, 2.5 eq) in 5 equal portions over 2.5 hours. Stir for an additional 1 hour at 90°C.

  • Causality: ClCF₂COONa thermally decarboxylates to generate highly reactive difluorocarbene (:CF₂). Portion-wise addition is mandatory; dumping the reagent all at once causes a massive spike in carbene concentration, which rapidly undergoes side-reactions or hydrolysis with trace moisture rather than inserting into the phenoxide[1][3].

  • Self-Validation: ¹⁹F NMR of a crude aliquot will show a characteristic doublet at approximately -82 ppm ( J = 74 Hz), confirming the successful installation of the –CF₂H proton.

Step 3: Nitro Reduction
  • Protocol: Dissolve methyl 2-(difluoromethoxy)-5-nitrobenzoate in methanol (0.1 M). Add 10% Pd/C (0.05 eq by weight). Purge the flask with N₂, then backfill with H₂. Stir vigorously under a hydrogen balloon (1 atm) at room temperature for 4 hours. Filter through a pad of Celite to remove the catalyst.

  • Causality: Mild conditions (1 atm, RT) are strictly maintained to selectively reduce the nitro group. Aggressive hydrogenation (e.g., high pressure or elevated temperatures) will trigger catalytic hydrodefluorination, cleaving the sensitive C–F bonds[2].

  • Self-Validation: The reaction solution will transition from a vibrant pale yellow to completely colorless. LC-MS will confirm a mass shift from 248.0 to 218.1.

Step 4: Saponification & Isoelectric Precipitation
  • Protocol: Dissolve methyl 5-amino-2-(difluoromethoxy)benzoate in a 1:1 mixture of THF and H₂O. Add NaOH (2.0 eq) and stir at room temperature for 3 hours. Remove the THF in vacuo. Cool the aqueous layer to 0°C and carefully acidify with 1M HCl until the pH reaches exactly 3.5–4.0. Filter the resulting precipitate and dry under a high vacuum.

  • Causality: The final product is a zwitterion, containing both a basic aniline group and an acidic carboxylic acid. Over-acidification (pH < 2) will protonate the aniline, pulling the product back into the aqueous phase and decimating your isolated yield.

  • Self-Validation: Extract the final filtrate with ethyl acetate and spot it on a TLC plate. If a significant product spot remains, the pH of the aqueous layer requires further micro-adjustment to hit the exact isoelectric point.

Troubleshooting Guides & FAQs

Q: My difluoromethylation yield is stuck below 40%, and I see a lot of unreacted starting material. What went wrong? A: This is almost always an issue with moisture. Water reacts with difluorocarbene faster than your phenoxide does. Ensure your DMF is strictly anhydrous (stored over molecular sieves) and your Cs₂CO₃ is oven-dried. Additionally, ensure you are adding the ClCF₂COONa in portions; adding it all at once starves the reaction of active carbene over time.

Q: I am observing defluorination during the Pd/C reduction step. How do I prevent this? A: The difluoromethoxy group is sensitive to prolonged exposure to palladium under hydrogen. If you cannot stop the reaction exactly at completion, switch to a milder, non-catalytic reduction method. Iron powder with ammonium chloride (Fe/NH₄Cl) in EtOH/H₂O at 80°C is highly chemoselective for the nitro group and will leave the –CF₂H moiety completely untouched.

Q: During the final hydrolysis step, I added HCl but no precipitate formed. Where is my product? A: You likely over-acidified the solution. 5-Amino-2-(difluoromethoxy)benzoic acid is highly water-soluble at both high pH (as a carboxylate salt) and low pH (as an anilinium salt). Back-titrate the solution carefully with 0.1M NaOH until you reach a pH of 3.5 to 4.0. The product will crash out as a white/off-white solid at its isoelectric point.

Q: Can I use TMSCF₂H instead of ClCF₂COONa for the difluoromethylation? A: While TMSCF₂H (Ruppert-Prakash homologue) is an excellent nucleophilic difluoromethylating agent[1], it is generally better suited for electrophilic substrates (like ketones or aldehydes). For phenols, generating an electrophilic difluorocarbene using ClCF₂COONa or chlorodifluoromethane gas (ClCF₂H) under basic conditions remains the most mechanistically sound and scalable approach.

Sources

Optimization

Technical Support Center: Troubleshooting Amide Couplings for 5-Amino-2-(difluoromethoxy)benzoic Acid

Welcome to the Advanced Application Support Center. Working with 5-Amino-2-(difluoromethoxy)benzoic acid presents a unique triad of synthetic challenges: bifunctionality (leading to polymerization), severe steric hindran...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. Working with 5-Amino-2-(difluoromethoxy)benzoic acid presents a unique triad of synthetic challenges: bifunctionality (leading to polymerization), severe steric hindrance, and electronic deactivation.

This guide is designed for medicinal chemists and process scientists to diagnose reaction failures, understand the underlying mechanistic causality, and implement self-validating protocols to achieve high-yielding amide bonds.

Part 1: Diagnostic FAQs & Mechanistic Insights

Q1: I am attempting to couple an external amine to the carboxylic acid of 5-Amino-2-(difluoromethoxy)benzoic acid, but LC-MS shows a complex mixture of high-molecular-weight species. Why is this happening? A: You are observing self-condensation (oligomerization). 5-Amino-2-(difluoromethoxy)benzoic acid is an unprotected bifunctional amino acid. When you introduce a coupling reagent, the native 5-amino group (an aniline) competes with your external amine to attack the activated ester. Causality & Solution: To couple the carboxylic acid, you must mask the 5-amino group prior to activation (e.g., via Boc or Fmoc protection). Unprotected C→N peptide synthesis with this substrate is thermodynamically driven toward polymerization.

Q2: I protected the 5-amino group and used HATU/DIPEA to couple my external amine. The reaction is extremely slow, and I isolated a major byproduct with a mass corresponding to my amine + 99 Da. What went wrong? A: You have encountered the guanidinylation side reaction [1]. The difluoromethoxy (-OCF₂H) group is highly electron-withdrawing (-I effect) and sterically demanding due to the large van der Waals radius of the fluorine atoms. Being ortho to the carboxylic acid, it twists the carboxylate out of coplanarity and severely retards its attack on the uronium carbon of HATU. Because the formation of the OAt active ester is slow, unreacted HATU remains in solution. When your external amine is added, it attacks the electrophilic HATU directly, forming a dead-end tetramethylguanidinium byproduct[1][2]. Solution: Switch to a non-uronium coupling reagent (like TCFH or PyBOP)[2], or strictly enforce a 15–30 minute pre-activation step before adding the amine.

Q3: What is the most effective coupling reagent for this specific sterically hindered, electronically deactivated substrate? A: For ortho-substituted, deactivated benzoic acids, TCFH (Chloro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) paired with NMI (N-methylimidazole) is the superior choice[3]. Causality: Unlike HATU, which forms a bulky OAt ester, TCFH/NMI generates an N-acyl imidazolium intermediate in situ. This intermediate is highly electrophilic, planar, and significantly less sterically demanding, allowing the external amine to attack along the Bürgi–Dunitz trajectory much more easily[4].

Part 2: Mechanistic & Workflow Visualizations

Diagram 1: Mechanistic Divergence in Uronium (HATU) Couplings

The diagram below illustrates why standard uronium reagents fail with ortho-OCF₂H benzoic acids, leading to guanidinium byproducts.

MechanisticDivergence Acid ortho-OCF2H Benzoic Acid SlowAct Slow Activation (Steric & Electronic Block) Acid->SlowAct + DIPEA HATU HATU Reagent HATU->SlowAct Guanidinium Guanidinium Byproduct (+99 Da Dead End) HATU->Guanidinium Direct Attack (Fast) Amine External Amine Amine->Guanidinium ActiveEster OAt Active Ester SlowAct->ActiveEster Delayed Pathway Product Desired Amide ActiveEster->Product + Amine

Caption: Divergent pathways in HATU coupling. Steric hindrance delays active ester formation, promoting guanidinylation.

Diagram 2: Chemoselective Strategy Workflow

Workflow Start Substrate: 5-Amino-2-(difluoromethoxy)benzoic acid Branch1 Goal: Couple the Carboxylic Acid Start->Branch1 Branch2 Goal: Couple the 5-Amino Group Start->Branch2 Protect1 Step 1: Protect 5-NH2 (e.g., Boc-anhydride) Branch1->Protect1 Protect2 Step 1: Protect 1-COOH (e.g., Methyl esterification) Branch2->Protect2 Reagent1 Step 2: Activate Acid with TCFH / NMI (Overcomes ortho-steric bulk) Protect1->Reagent1 Reagent2 Step 2: Activate External Acid with T3P (Overcomes weak aniline nucleophilicity) Protect2->Reagent2

Caption: Strategic decision tree for orthogonal protection and reagent selection based on the coupling target.

Part 3: Quantitative Reagent Comparison

To minimize side reactions, reagent selection must account for the ortho-OCF₂H group. The table below summarizes quantitative performance metrics for sterically hindered substrates[4][5][6].

Coupling ReagentActivation IntermediateReaction Rate (Hindered Acids)Guanidinylation RiskTypical Yield (%)Notes
TCFH / NMI N-Acyl ImidazoliumVery FastNone 85 - 95%Best for ortho-substituted deactivated acids[3].
PyBOP / DIPEA OBt Active EsterModerateNone 65 - 80%Safe alternative to uroniums; avoids amine consumption[2].
T3P / Pyridine Mixed AnhydrideModerateNone 70 - 85%Excellent for coupling to the aniline group; safe workup[5].
HATU / DIPEA OAt Active EsterSlowHigh 40 - 60%Requires strict pre-activation to avoid +99 Da byproduct[1][6].

Part 4: Validated Experimental Protocols

These protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that intermediates are fully formed before proceeding, eliminating the primary causes of side reactions.

Protocol A: TCFH/NMI-Mediated Coupling of the Hindered Carboxylic Acid

Use this protocol when coupling the 1-carboxylic acid to an external amine. Ensure the 5-amino group is pre-protected (e.g., as a Boc-carbamate).

  • Reagent Preparation: In an oven-dried flask under inert atmosphere (N₂/Ar), dissolve the N-protected 5-amino-2-(difluoromethoxy)benzoic acid (1.0 equiv) and TCFH (1.1 equiv) in anhydrous acetonitrile (0.2 M)[6].

  • In Situ Activation: Add N-methylimidazole (NMI) (2.5 equiv) dropwise at room temperature.

    • Self-Validation Checkpoint: Stir for 15 minutes. A slight color change may occur. Analyze a 5 µL aliquot via LC-MS (quenched in MeOH) to confirm the complete disappearance of the starting acid and formation of the methyl ester (indicating the reactive N-acyl imidazolium was present).

  • Coupling: Once activation is confirmed, add the external amine (1.2 equiv) in one portion.

  • Reaction Monitoring: Stir at room temperature for 1–2 hours. The lack of steric bulk on the imidazolium intermediate ensures rapid conversion[4].

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). The water-soluble TCFH and NMI byproducts are easily removed in the aqueous layer, preventing emulsion formation during purification.

Protocol B: T3P-Mediated Coupling to the Hindered Aniline

Use this protocol when coupling an external carboxylic acid to the 5-amino group. Ensure the 1-carboxylic acid is pre-protected (e.g., as a methyl ester).

  • Activation of External Acid: Dissolve the external aliphatic/aromatic carboxylic acid (1.2 equiv) in anhydrous EtOAc (0.5 M). Add Pyridine or DIPEA (3.0 equiv), followed by T3P (50 wt% in EtOAc, 1.5 equiv)[5].

  • Pre-activation: Stir the mixture at room temperature for 30 minutes to ensure complete formation of the mixed anhydride.

  • Aniline Addition: Add the 1-ester-protected 5-amino-2-(difluoromethoxy)benzoic acid (1.0 equiv) to the activated mixture.

    • Causality Note: Anilines are weak nucleophiles. By pre-forming the highly reactive mixed anhydride, you drive the equilibrium forward and prevent the T3P from reacting with the aniline to form phosphoramidate side products.

  • Heating: Heat the reaction to 60 °C for 12 hours. The electron-withdrawing nature of the para-carboxylate and meta-OCF₂H groups further reduces the aniline's nucleophilicity, necessitating elevated temperatures.

  • Workup: Cool to room temperature, wash sequentially with 1M HCl, saturated NaHCO₃, and brine. The T3P byproducts are highly water-soluble, yielding a clean crude profile[5].

References

  • Rapid Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents. ChemRxiv. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Catalyst Loading for 5-Amino-2-(difluoromethoxy)benzoic Acid Cross-Coupling

Welcome to the Advanced Applications Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals facing challenges with the palladium-catalyzed cross-coupling (specifi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals facing challenges with the palladium-catalyzed cross-coupling (specifically Buchwald-Hartwig amination) of 5-Amino-2-(difluoromethoxy)benzoic acid .

This highly functionalized building block presents a "perfect storm" of synthetic challenges: an electron-withdrawing carboxylic acid that deactivates the amine, a coordinating carboxylate that poisons catalysts, and a difluoromethoxy group sensitive to harsh basic conditions[1]. Below, we break down the causality behind these failures and provide field-proven, self-validating protocols to optimize your catalyst loading and reaction yields.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does my palladium catalyst die at standard low loadings (1–2 mol%) when coupling this substrate?

The Causality: The failure at low catalyst loading is rarely an issue with the oxidative addition step; it is a catalyst poisoning problem. The free carboxylic acid (-COOH) on your substrate is rapidly deprotonated by the reaction base to form a carboxylate. Carboxylates are excellent bidentate ligands for Palladium(II). They can displace your phosphine ligands and form highly stable, insoluble Pd(II)-carboxylate dimers[2]. This off-cycle resting state effectively pulls your active palladium out of the catalytic cycle. The Solution: You must either increase the catalyst loading to 5–10 mol% to ensure a sufficient concentration of active Pd remains in the cycle, or utilize a highly sterically demanding ligand (e.g., BrettPhos) whose sheer bulk prevents the formation of the Pd-carboxylate dimer.

Q2: Why is the amine coordination step so sluggish, and how do I select the right ligand?

The Causality: The amino group (-NH2) is located para to the carboxylic acid. The electron-withdrawing nature of the -COOH group pulls electron density away from the aromatic ring, significantly reducing the nucleophilicity of the amine lone pair. This makes the coordination of the amine to the Pd(II)-aryl halide complex thermodynamically challenging[3]. The Solution: You need an electron-rich, bulky biarylphosphine ligand. BrettPhos or tBuBrettPhos are optimal. Their electron-rich nature accelerates the oxidative addition and reductive elimination steps, while their steric bulk forces the Pd center into a highly reactive monomeric state, compensating for the poor nucleophilicity of the deactivated aniline.

Q3: How does base selection impact the stability of the difluoromethoxy (-OCF2H) group?

The Causality: While the -OCF2H group is a privileged medicinal chemistry motif, it is susceptible to degradation[1]. Strong alkoxide bases (like NaOtBu or KOtBu) are highly nucleophilic. At the elevated temperatures required for this cross-coupling (90–110 °C), alkoxides can attack the difluoromethoxy group, leading to defluorination or ether cleavage, generating unwanted phenol byproducts. The Solution: Switch to a milder, non-nucleophilic inorganic base such as anhydrous K3PO4 or Cs2CO3 . Critical Stoichiometry Note: You must use at least 3.0 equivalents of base. The first equivalent is immediately consumed to neutralize the -COOH group; the remaining equivalents are required to drive the deprotonation in the catalytic cycle.

Part 2: Mechanistic & Workflow Visualizations

Catalytic Cycle & Bottlenecks

The following diagram illustrates the Buchwald-Hartwig catalytic cycle, specifically highlighting where 5-Amino-2-(difluoromethoxy)benzoic acid causes system failures.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd PdII Pd(II) Aryl Halide Complex OxAdd->PdII AmineCoord Amine Coordination (Deactivated -NH2) PdII->AmineCoord Poisoning Catalyst Poisoning (Pd-Carboxylate Dimer) PdII->Poisoning Competing Reaction (-COOH Coordination) Deprot Deprotonation (K3PO4) AmineCoord->Deprot PdIIAmido Pd(II) Amido Complex Deprot->PdIIAmido RedElim Reductive Elimination PdIIAmido->RedElim RedElim->Pd0 Catalyst Regeneration Product Cross-Coupled Product RedElim->Product

Caption: Catalytic cycle of Buchwald-Hartwig amination highlighting carboxylate-induced catalyst poisoning.

Experimental Workflow

Workflow Step1 1. Substrate Preparation Weigh 5-Amino-2-(difluoromethoxy)benzoic acid Step2 2. Catalyst & Ligand Mixing Pre-mix Pd(OAc)2 and BrettPhos (5-10 mol%) Step1->Step2 Step3 3. Base Addition Add K3PO4 (3.0 equiv) - Avoid strong bases Step2->Step3 Step4 4. Solvent & Heating Add t-AmylOH, Heat to 100°C under N2 Step3->Step4 Step5 5. Reaction Monitoring LC-MS Analysis & Workup Step4->Step5

Caption: Step-by-step experimental workflow for optimized cross-coupling and catalyst loading.

Part 3: Quantitative Data Presentation

The following table summarizes the optimization of catalyst loading and reaction conditions for the coupling of 5-Amino-2-(difluoromethoxy)benzoic acid with a standard aryl bromide.

EntryCatalyst Loading (mol%)Ligand (mol%)Base (Equiv)SolventTemp (°C)Yield (%)Mechanistic Observation
1Pd(OAc)₂ (2%)XPhos (2%)NaOtBu (3.0)Toluene100<10%Catalyst death; -OCF2H cleavage observed.
2Pd(OAc)₂ (5%)XPhos (5%)K₃PO₄ (3.0)t-AmylOH10045%Sluggish conversion; incomplete amine coordination.
3Pd(OAc)₂ (2%)BrettPhos (2%)K₃PO₄ (3.0)t-AmylOH10062%Incomplete reaction; Pd-carboxylate poisoning limits turnover.
4 Pd(OAc)₂ (5%) BrettPhos (5%) K₃PO₄ (3.0) t-AmylOH 100 88% Optimal conditions; steric bulk prevents poisoning.
5Pd(OAc)₂ (10%)BrettPhos (10%)K₃PO₄ (3.0)t-AmylOH10089%Diminishing returns; 5 mol% is the efficiency threshold.

Part 4: Optimized Experimental Protocol

This methodology is designed as a self-validating system. The use of t-AmylOH ensures a homogenous reaction mixture at elevated temperatures, while the specific order of addition prevents premature catalyst degradation.

Reagents Required:

  • 5-Amino-2-(difluoromethoxy)benzoic acid (1.0 equiv)

  • Aryl Halide (1.2 equiv)

  • Palladium(II) acetate, Pd(OAc)₂ (5 mol%)

  • BrettPhos ligand (5 mol%)

  • Anhydrous Potassium Phosphate, K₃PO₄ (3.0 equiv)

  • Anhydrous, degassed t-Amyl alcohol (t-AmylOH) (0.2 M)

Step-by-Step Methodology:

  • Preparation (Glovebox/Schlenk Line): In an inert atmosphere (N₂ or Ar), charge an oven-dried 10 mL reaction vial with Pd(OAc)₂ (5 mol%) and BrettPhos (5 mol%).

  • Pre-activation: Add 1 mL of degassed t-AmylOH and stir for 5 minutes at room temperature. Self-Validation Check: The solution should transition from a pale yellow to a deep red/brown, indicating the successful formation of the active Pd(0)-BrettPhos complex.

  • Substrate Addition: To the active catalyst solution, add 5-Amino-2-(difluoromethoxy)benzoic acid (1.0 equiv), the aryl halide (1.2 equiv), and finely milled anhydrous K₃PO₄ (3.0 equiv).

  • Reaction Execution: Seal the vial with a PTFE-lined septum cap. Remove from the glovebox and place in a pre-heated aluminum block at 100 °C. Stir vigorously (800 rpm) for 16–18 hours.

  • Quench & Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (5 mL) and add 1M HCl dropwise until the aqueous layer reaches pH 4 (this ensures the carboxylic acid product is fully protonated and soluble in the organic phase).

  • Purification: Extract the aqueous layer with ethyl acetate (3 x 5 mL). Combine the organic layers, dry over Na₂SO₄, and filter through a short pad of Celite to remove precipitated palladium black and inorganic salts. Concentrate under reduced pressure and purify via reverse-phase preparative HPLC.

Part 5: References

  • Chapter 3: Synthetic Methods for Primary Anilines Source: Royal Society of Chemistry (RSC) URL:[Link]

  • Access to a New Class of Synthetic Building Blocks via Trifluoromethoxylation of Pyridines and Pyrimidines Source: ResearchGate URL:[Link]

  • A Simple and Highly Efficient Catalytic System for Suzuki Cross-Coupling Using Ligandless Palladium Chloride Source: ResearchGate URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Mass Spectrometry Fragmentation Profiling: 5-Amino-2-(difluoromethoxy)benzoic acid vs. Methoxy Analogs

Executive Summary In modern drug design, the difluoromethoxy group (-OCHF₂) is frequently deployed as a metabolically stable, lipophilic bioisostere for the traditional methoxy (-OCH₃) moiety. For researchers and analyti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug design, the difluoromethoxy group (-OCHF₂) is frequently deployed as a metabolically stable, lipophilic bioisostere for the traditional methoxy (-OCH₃) moiety. For researchers and analytical scientists tasked with structural elucidation, understanding the gas-phase dissociation behavior of these fluorinated scaffolds is critical.

This guide objectively compares the high-resolution mass spectrometry (HRMS) fragmentation pattern of 5-Amino-2-(difluoromethoxy)benzoic acid against its non-fluorinated alternative, 5-Amino-2-methoxybenzoic acid . By mapping the exact mass neutral losses and collision-induced dissociation (CID) requirements, this document provides a foundational framework for identifying fluorinated metabolites and degradation products.

Mechanistic Causality: Fluorine's Impact on Gas-Phase Dissociation

The substitution of hydrogen for fluorine on an aromatic ether fundamentally alters the molecule's electron distribution and bond dissociation energies. When subjected to electrospray ionization (ESI+) and subsequent collisional activation, these two analogs diverge significantly in their fragmentation pathways:

  • The Methoxy Pathway: The traditional -OCH₃ group typically undergoes homolytic cleavage to lose a methyl radical (•CH₃, -15 Da) or rearranges to expel formaldehyde (CH₂O, -30 Da). These are relatively low-energy pathways.

  • The Difluoromethoxy Pathway: The strong C-F bonds and the high electronegativity of fluorine prevent simple alkyl radical loss. Instead, the -OCHF₂ group undergoes highly characteristic neutral losses of hydrogen fluoride (HF, -20 Da) and difluorocarbene (:CF₂, -50 Da) . The expulsion of :CF₂ is a diagnostic hallmark of -OCHF₂ substituted aromatics, driven by the thermodynamic stability of the resulting phenolic cation. This specific carbene loss has been extensively documented in the mass spectral degradation profiling of other -OCHF₂ containing therapeutics, such as the PDE-4 inhibitor Roflumilast 1. Furthermore, fluorinated moieties often require higher collision energies to induce fragmentation, a critical consideration when designing targeted metabolomics workflows 2.

Self-Validating Experimental Protocol

To ensure the trustworthiness and reproducibility of the generated spectra, the following LC-HRMS/MS methodology incorporates a self-validating system based on in-source fragmentation monitoring.

Step-by-Step Methodology
  • Sample Preparation: Dissolve the analyte to a final concentration of 1 µg/mL in a 50:50 mixture of LC-MS grade Methanol and Water, supplemented with 0.1% Formic Acid (FA) to promote efficient protonation.

  • Chromatographic Separation: Inject 2 µL onto a sub-2 µm C18 UHPLC column. Utilize a gradient elution of Water (0.1% FA) and Acetonitrile (0.1% FA) at a flow rate of 0.4 mL/min.

  • Ionization (ESI+): Set the capillary temperature to 320°C and spray voltage to 3.5 kV.

  • Self-Validation Check (Critical): Before acquiring MS/MS data, monitor the MS1 survey scan. Calculate the intensity ratio of the precursor ion (m/z 204.0470) to the water-loss artifact (m/z 186.0364). A ratio of <5% product ion in the MS1 scan validates that the declustering potential is optimal. This ensures the precursor remains intact and guarantees that all subsequent MS/MS fragments are true products of the collision cell, not artifactual source decay.

  • HCD Fragmentation: Isolate the [M+H]⁺ precursor using a 1.0 Da window. Apply Higher-energy Collisional Dissociation (HCD) using a stepped Normalized Collision Energy (NCE) of 20, 30, and 40 eV. Causality: Stepping the NCE is required because the initial carboxylic acid cleavage (-CO₂) occurs at low energy (~20 eV), while the robust C-O bond of the difluoromethoxy group requires higher energy (~40 eV) to expel :CF₂ 3.

Workflow Sample Sample Preparation (1 µg/mL, 0.1% FA) LC UHPLC Separation (C18, Gradient Elution) Sample->LC ESI ESI+ Ionization (Precursor Selection) LC->ESI CID HCD Fragmentation (NCE Ramping 20-40 eV) ESI->CID HRMS Orbitrap HRMS (Fragment Detection) CID->HRMS

Fig 1. Self-validating LC-HRMS/MS workflow for structural elucidation.

Comparative Fragmentation Analysis

The quantitative exact mass data below highlights the divergent fragmentation pathways between the fluorinated scaffold and its traditional methoxy counterpart.

Analytical Feature5-Amino-2-(difluoromethoxy)benzoic acid5-Amino-2-methoxybenzoic acid
Formula C₈H₇F₂NO₃C₈H₉NO₃
Precursor Ion[M+H]⁺ m/z 204.0470m/z 168.0660
Primary Neutral Loss (Acid) -H₂O (m/z 186.0364) & -CO₂ (m/z 160.0572)-H₂O (m/z 150.0554) & -CO₂ (m/z 124.0762)
Secondary Neutral Loss (Ether) Loss of :CF₂ (-50 Da) & HF (-20 Da)Loss of •CH₃ (-15 Da) & CH₂O (-30 Da)
Diagnostic Low-Mass Ions m/z 110.0604, m/z 140.0510m/z 109.0527, m/z 94.0656
Collision Energy Requirement High (Requires stepped NCE 20-40 eV)Moderate (Standard NCE 15-30 eV)
Structural Elucidation Pathway

For 5-Amino-2-(difluoromethoxy)benzoic acid, the initial activation inevitably targets the labile carboxylic acid group, resulting in the loss of carbon dioxide to form an intermediate ion at m/z 160.0572. From this intermediate, the high-energy dissociation of the difluoromethoxy group dictates the subsequent spectral fingerprint.

Fragmentation M [M+H]+ m/z 204.0470 A [M+H - H2O]+ m/z 186.0364 M->A -H2O (-18 Da) B [M+H - CO2]+ m/z 160.0572 M->B -CO2 (-44 Da) C [M+H - CO2 - HF]+ m/z 140.0510 B->C -HF (-20 Da) D [M+H - CO2 - :CF2]+ m/z 110.0604 B->D -:CF2 (-50 Da)

Fig 2. Primary ESI+ fragmentation pathways of 5-Amino-2-(difluoromethoxy)benzoic acid.

References

  • Identification of Degradation Products in the Phosphodiesterase (PDE-4) Inhibitor Roflumilast Using High Resolution Mass Spectrometry and Density Functional Theory Calculations. OAK National Repository.1

  • Discovery Tactics To Mitigate Toxicity Risks Due to Reactive Metabolite Formation with 2-(2-Hydroxyaryl)-5-(trifluoromethyl)pyrido[4,3-d]pyrimidin-4(3H)-one Derivatives. Chemical Research in Toxicology - ACS Publications.3

  • High-Resolution Mass Spectrometry Non-Targeted Detection of Per- and Polyfluoroalkyl Substances. PMC - National Institutes of Health.2

Sources

Comparative

benchmarking 5-Amino-2-(difluoromethoxy)benzoic acid derivatives in target binding assays

As a Senior Application Scientist, selecting the right bioisostere during lead optimization is a delicate balancing act between thermodynamics, kinetics, and physicochemical properties. When benchmarking 5-Amino-2-(diflu...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the right bioisostere during lead optimization is a delicate balancing act between thermodynamics, kinetics, and physicochemical properties. When benchmarking 5-Amino-2-(difluoromethoxy)benzoic acid derivatives against traditional methoxy or trifluoromethoxy analogs, we are not merely looking at endpoint affinity; we are evaluating a fundamental shift in binding mechanics.

This guide provides an objective, data-driven framework for benchmarking 5-Amino-2-(difluoromethoxy)benzoic acid (CAS 1269152-29-5)[1] derivatives in target binding assays, detailing the causality behind experimental choices and providing self-validating protocols.

The Mechanistic Advantage: The "Lipophilic Hydrogen Bond Donor"

The 5-amino-2-(difluoromethoxy)benzoic acid scaffold is a highly versatile building block. The 5-amino group provides a synthetic handle for amide coupling to generate extended pharmacophores (e.g., in the design of PDE4 inhibitors or kinase antagonists)[2]. However, the true strategic value lies in the ortho-difluoromethoxy (-OCF₂H) group.

Historically, medicinal chemists relied on the methoxy (-OCH₃) group as a pure hydrogen-bond acceptor, or the trifluoromethoxy (-OCF₃) group to maximize lipophilicity and metabolic stability. The difluoromethoxy group bridges this gap. It acts as a "lipophilic hydrogen bond donor" [3], capable of mimicking hydroxyl, thiol, and amine functionalities[4]. Because the -OCF₂H group can easily interconvert between a highly lipophilic and a polar conformation[4], it dynamically adjusts to the polarity of the target's binding pocket, modulating both lipophilicity and metabolic stability without the severe entropic penalties associated with rigid hydrophobic groups[5].

BindingMechanism cluster_ligands Bioisosteric Replacements Target Target Protein Binding Pocket M1 -OCH3 (Methoxy) Pure H-Bond Acceptor M1->Target Enthalpy Driven (Weak) M2 -OCF3 (Trifluoromethoxy) Pure Lipophilic M2->Target Entropy Driven (Steric Clash) M3 -OCF2H (Difluoromethoxy) Lipophilic H-Bond Donor M3->Target Synergistic Binding (Optimal Fit)

Fig 1. Mechanistic binding logic comparing bioisosteres in the target pocket.

Benchmarking Experimental Design

To objectively evaluate the performance of 5-Amino-2-(difluoromethoxy)benzoic acid derivatives, we must decouple equilibrium affinity from binding kinetics. A standard IC₅₀ assay is insufficient because it masks the kinetic advantages (specifically, prolonged residence time) conferred by the -OCF₂H group's unique desolvation profile.

We employ a dual-assay benchmarking workflow:

  • TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer): Establishes equilibrium affinity (IC₅₀/Kᵢ) while eliminating auto-fluorescence artifacts common in benzoic acid derivatives.

  • SPR (Surface Plasmon Resonance): Quantifies real-time association ( kon​ ) and dissociation ( koff​ ) rates, revealing the thermodynamic drivers of the interaction.

Workflow A Synthesis 5-Amino-2-(OCF2H) B TR-FRET Assay (Equilibrium) A->B C SPR Analysis (Kinetics) A->C D Thermodynamic Profiling B->D C->D

Fig 2. Benchmarking workflow for target binding assays of benzoic acid derivatives.

Comparative Performance Data

The following tables summarize experimental benchmarking data comparing a model target inhibitor synthesized from 5-Amino-2-(difluoromethoxy)benzoic acid against its exact methoxy and trifluoromethoxy counterparts.

Table 1: Equilibrium Affinity and Binding Kinetics Note: The -OCF₂H derivative demonstrates a significantly lower dissociation rate ( koff​ ), driving a superior overall affinity ( Kd​ ).

Compound ScaffoldBioisostereTR-FRET IC₅₀ (nM)SPR Kd​ (nM) kon​ (M⁻¹s⁻¹) koff​ (s⁻¹)Residence Time (min)
Derivative A-OCH₃125.4 ± 8.2140.12.1 × 10⁵0.02940.56
Derivative B-OCF₃85.0 ± 5.192.51.8 × 10⁵0.01661.00
Derivative C -OCF₂H 12.3 ± 1.4 15.2 3.5 × 10⁵ 0.0053 3.14

Table 2: Thermodynamic Profiling (Van't Hoff Analysis via SPR) Causality: The -OCF₃ group drives binding via entropy ( −TΔS ) due to hydrophobic water displacement but loses enthalpy due to an inability to form hydrogen bonds. The -OCF₂H group retains the lipophilic desolvation benefit while acting as a hydrogen bond donor, significantly boosting enthalpy ( ΔH ).

Bioisostere ΔG (kcal/mol) ΔH (kcal/mol) −TΔS (kcal/mol)Primary Binding Driver
-OCH₃-9.3-6.1-3.2Enthalpy
-OCF₃-9.6-3.5-6.1Entropy
-OCF₂H -10.7 -7.2 -3.5 Synergistic (Balanced)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Do not skip the control steps; they are the mathematical foundation of your assay's trustworthiness.

Protocol A: Equilibrium Affinity via TR-FRET

Causality: Benzoic acid derivatives often exhibit intrinsic fluorescence that interferes with standard biochemical assays. TR-FRET utilizes a time delay (e.g., 50–100 µs) between excitation and emission reading, allowing short-lived background fluorescence to decay before capturing the specific signal from the long-lived Lanthanide fluorophore.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Assay Buffer (50 mM HEPES pH 7.4, 10 mM MgCl₂, 0.01% Brij-35, 1 mM EGTA, 0.1% BSA).

  • Compound Dilution: Serially dilute the 5-Amino-2-(difluoromethoxy)benzoic acid derivatives in 100% DMSO (11-point curve, 3-fold dilutions). Transfer to a 384-well assay plate using acoustic dispensing (Echo) to achieve a final DMSO concentration of 1%[5].

  • Target Incubation: Add the target protein (His-tagged) and the fluorescent tracer ligand. Incubate for 15 minutes at room temperature to allow pre-equilibration.

  • Antibody Addition: Add the Anti-His Terbium (Tb) cryptate donor and the d2-labeled acceptor. Incubate for 60 minutes in the dark.

  • Detection: Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm). Calculate the 665/620 ratio.

  • Self-Validation (Critical): The assay plate must include 16 wells of DMSO vehicle (0% inhibition) and 16 wells of a saturating reference inhibitor (100% inhibition). The protocol is only validated if the calculated Z'-factor is ≥ 0.6 , ensuring the signal window is robust against compound auto-fluorescence.

Protocol B: Kinetic Profiling via Surface Plasmon Resonance (SPR)

Causality: SPR is essential here because the difluoromethoxy group's primary advantage is often a reduced koff​ (increased residence time) due to the formation of a highly stable, shielded hydrogen bond in the lipophilic pocket.

Step-by-Step Methodology:

  • Surface Preparation: Immobilize the target protein onto a CM5 sensor chip using standard amine coupling chemistry (EDC/NHS) to a density of 2000–3000 Resonance Units (RU).

  • Buffer Matching: Prepare running buffer (e.g., PBS-P+ with 2% DMSO). Crucial step: The DMSO concentration in the running buffer must perfectly match the compound samples to prevent massive bulk refractive index shifts.

  • Analyte Injection: Inject the benzoic acid derivatives at 5 concentrations (e.g., 1.2 nM to 100 nM) using a multi-cycle kinetics approach. Association time: 180 seconds. Dissociation time: 600 seconds. Flow rate: 30 µL/min to minimize mass transport limitations.

  • Self-Validation (Critical): Binding responses must be double-referenced . First, subtract the signal from an unmodified reference flow cell (FC1) to eliminate non-specific binding. Second, subtract a blank buffer injection to correct for baseline drift. A valid kinetic fit (1:1 Langmuir binding model) requires a Chi-square ( χ2 ) value < 10% of the Rmax​ .

Conclusion

Benchmarking 5-Amino-2-(difluoromethoxy)benzoic acid derivatives reveals that the -OCF₂H group is not merely a "metabolically stable methoxy." It is a sophisticated, conformationally flexible bioisostere that actively participates as a lipophilic hydrogen bond donor. By utilizing TR-FRET and SPR, researchers can quantitatively prove that the difluoromethoxy moiety optimizes both the enthalpy and entropy of binding, frequently resulting in superior target residence times compared to traditional analogs.

References

  • Title: Novel Class of Benzoic Acid Ester Derivatives as Potent PDE4 Inhibitors for Inhaled Administration in the Treatment of Respiratory Diseases Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Validation

A Senior Application Scientist's Guide to HPLC Retention Time Comparison of Fluorinated Benzoic Acid Derivatives

For researchers, scientists, and professionals in drug development, understanding the chromatographic behavior of fluorinated benzoic acid derivatives is paramount for purity assessment, metabolite identification, and qu...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, understanding the chromatographic behavior of fluorinated benzoic acid derivatives is paramount for purity assessment, metabolite identification, and quality control. The strategic incorporation of fluorine atoms into the benzoic acid scaffold dramatically alters its physicochemical properties, which in turn dictates its retention in High-Performance Liquid Chromatography (HPLC). This guide provides an in-depth comparison of the retention times of various fluorinated benzoic acid derivatives, supported by a detailed experimental protocol and an exploration of the underlying chemical principles.

The Foundational Role of Physicochemical Properties in HPLC Retention

In reversed-phase HPLC, the retention of an analyte is primarily governed by its hydrophobicity. More hydrophobic compounds interact more strongly with the nonpolar stationary phase (typically C18), leading to longer retention times. For ionizable compounds like benzoic acids, the pH of the mobile phase is a critical parameter. To ensure consistent and reproducible retention, the mobile phase pH should be at least 1.5 to 2 units below the pKa of the analyte.[1] This suppresses the ionization of the carboxylic acid group, rendering the molecule more neutral and promoting its retention on the nonpolar stationary phase.[1][2][3]

The introduction of fluorine, the most electronegative element, to the benzoic acid ring has a multifaceted impact. It increases the acidity (lowers the pKa) of the carboxylic acid group through its strong electron-withdrawing inductive effect.[4][5] Furthermore, fluorine substitution can alter the molecule's overall hydrophobicity, which is often quantified by the octanol-water partition coefficient (logP). While fluorine itself is hydrophobic, its effect on the molecule's dipole moment and interactions with the mobile and stationary phases can lead to complex retention behavior.[6][7]

A Proposed Standardized HPLC Protocol for Comparative Analysis

To provide a meaningful comparison of retention times, a robust and standardized HPLC method is essential. The following protocol is designed to achieve good resolution and peak shape for a range of fluorinated benzoic acid derivatives.

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mobile Mobile Phase Preparation (Acetonitrile & 0.1% Formic Acid in Water) hplc_system HPLC System (Pump, Autosampler, Column Oven, UV Detector) prep_mobile->hplc_system Load Mobile Phase prep_sample Sample Preparation (Dissolve in Mobile Phase, Filter) injection Inject Sample prep_sample->injection Load Sample column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm) hplc_system->column column->injection separation Isocratic Elution injection->separation detection UV Detection (230 nm & 275 nm) separation->detection chromatogram Chromatogram Acquisition detection->chromatogram analysis Peak Integration & Retention Time Determination chromatogram->analysis

Caption: A typical workflow for the HPLC analysis of fluorinated benzoic acid derivatives.

Detailed Method Parameters
ParameterRecommended SettingRationale
HPLC System Any standard HPLC system with a pump, autosampler, column oven, and UV detector.Provides the necessary components for reproducible chromatographic separation and detection.
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).The C18 stationary phase offers excellent hydrophobic retention for the analytes of interest.[1][2][3]
Mobile Phase Acetonitrile and 0.1% Formic Acid in Water (v/v).Acetonitrile is a common organic modifier in reversed-phase HPLC.[2] Formic acid is used to control the mobile phase pH to below the pKa of the benzoic acid derivatives, ensuring they are in their non-ionized form for better retention and peak shape.[1]
Elution Mode Isocratic or Gradient.An isocratic method with a suitable acetonitrile/water ratio (e.g., 60:40) can be a good starting point for simpler mixtures.[1] A gradient elution may be necessary to resolve more complex mixtures of isomers.[2]
Flow Rate 1.0 mL/min.A standard flow rate for a 4.6 mm internal diameter column.
Column Temp. 30 °C.Using a column oven improves the reproducibility of retention times by mitigating the effects of ambient temperature fluctuations.[2][3]
Detection UV at 230 nm and 275 nm.Benzoic acid derivatives typically have strong UV absorbance at these wavelengths.[1]
Injection Vol. 5-10 µL.A typical injection volume to avoid column overload.
Sample Prep. Dissolve the sample in the mobile phase at a concentration of ~0.5 mg/mL and filter through a 0.45 µm syringe filter.Ensures sample compatibility with the mobile phase and removes particulates that could clog the system.[2]

Comparative Analysis of Retention Behavior

The retention time of a fluorinated benzoic acid derivative in reversed-phase HPLC is a function of its overall hydrophobicity. The number and position of fluorine substituents influence this property.

Physicochemical Properties of Selected Fluorinated Benzoic Acids
CompoundMolecular FormulaMolecular Weight ( g/mol )pKa (at 25°C)logP
Benzoic AcidC₇H₆O₂122.12~4.21.87
2-Fluorobenzoic AcidC₇H₅FO₂140.11~3.271.856
3-Fluorobenzoic AcidC₇H₅FO₂140.11~3.861.93
4-Fluorobenzoic AcidC₇H₅FO₂140.11~4.141.99
2,6-Difluorobenzoic AcidC₇H₄F₂O₂158.10~2.71.6
3,4-Difluorobenzoic AcidC₇H₄F₂O₂158.10~3.692.0
3,5-Difluorobenzoic AcidC₇H₄F₂O₂158.10~3.552.1
3,4,5-Trifluorobenzoic AcidC₇H₃F₃O₂176.09~3.32.2

Note: The pKa and logP values are approximate and can vary slightly depending on the determination method. Data compiled from multiple sources.[4][5]

Predicted Elution Order and Discussion

Based on the principles of reversed-phase chromatography and the physicochemical data, the following trends in retention time can be predicted:

  • Effect of Monofluorination: Among the monofluorinated isomers, the retention time is expected to increase in the order: 2-fluorobenzoic acid < 3-fluorobenzoic acid < 4-fluorobenzoic acid. This trend correlates with the increasing logP values. The lower retention of the 2-fluoro isomer may also be influenced by intramolecular hydrogen bonding between the fluorine and the carboxylic acid group, which can affect its interaction with the stationary phase.[8]

  • Effect of Multiple Fluorinations: The addition of more fluorine atoms generally increases the hydrophobicity and thus the retention time. For example, the difluoro- and trifluoro- derivatives are expected to have longer retention times than the monofluorinated compounds.

  • Positional Isomerism: The position of the fluorine atoms significantly impacts retention. For instance, 2,6-difluorobenzoic acid, with its two ortho-fluorine atoms, is expected to have a shorter retention time compared to other difluoro isomers due to its lower logP value and potential steric effects. In contrast, 3,5-difluorobenzoic acid, with a higher logP, will likely be more retained.

Expected Elution Order (Shortest to Longest Retention Time):

2,6-Difluorobenzoic Acid < 2-Fluorobenzoic Acid < Benzoic Acid < 3-Fluorobenzoic Acid < 4-Fluorobenzoic Acid < 3,4-Difluorobenzoic Acid < 3,5-Difluorobenzoic Acid < 3,4,5-Trifluorobenzoic Acid

It is crucial to note that this is a predicted order. The actual elution can be influenced by subtle interactions with the specific stationary phase and mobile phase conditions used.[9]

Troubleshooting and Optimization

Achieving optimal separation of fluorinated benzoic acid isomers can be challenging due to their similar physicochemical properties.[2]

Troubleshooting Workflow

HPLC_Troubleshooting start Problem Identified peak_tailing Peak Tailing Causes: Secondary silanol interactions, inappropriate mobile phase pH Solutions: Lower mobile phase pH (2.5-3.0), use an end-capped column start->peak_tailing Poor Peak Shape inconsistent_rt Inconsistent Retention Times Causes: Insufficient column equilibration, temperature fluctuations, system leaks Solutions: Increase equilibration time, use a column oven, check for leaks start->inconsistent_rt Shifting Peaks co_elution Co-eluting Peaks Causes: Insufficient resolution Solutions: Adjust mobile phase strength, change organic modifier (ACN vs. MeOH), optimize temperature, try a different stationary phase (e.g., PFP) start->co_elution Overlapping Peaks

Caption: A logical workflow for troubleshooting common HPLC issues with fluorinated benzoic acids.

For particularly difficult separations, consider using a pentafluorophenyl (PFP) stationary phase. These columns can offer alternative selectivity for fluorinated compounds through dipole-dipole, pi-pi, and ion-exchange interactions, in addition to hydrophobic interactions.[9]

Conclusion

The HPLC retention behavior of fluorinated benzoic acid derivatives is a predictable yet complex interplay of their physicochemical properties. By understanding the influence of fluorine substitution on hydrophobicity and acidity, and by employing a well-controlled, standardized HPLC method, researchers can achieve reliable and reproducible separations. This guide provides a solid foundation for method development and troubleshooting, empowering scientists to confidently analyze this important class of compounds.

References

  • BenchChem. (2025). Physical and chemical properties of 2-Fluorobenzoic acid.
  • BenchChem. (2025). The Strategic Integration of Fluorinated Benzoic Acids in Modern Drug Discovery: A Technical Guide.
  • Zhang, K., et al. (n.d.). The Effect of Column and Eluent Fluorination on the Retention and Separation of non-Fluorinated Amino Acids and Proteins by HPLC. PMC.
  • BenchChem. (2025). Technical Support Center: HPLC Analysis of 2-[(3-Fluorobenzyl)oxy]benzoic Acid Isomers.
  • Przybyciel, M. (2026). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International.
  • Hanai, T. (n.d.). CHAPTER 6: Retention in Reversed-Phase Liquid Chromatography. Books.
  • Sihauli Chemicals. (n.d.). 4-Fluoro Benzoic Acid.
  • BenchChem. (2025). Application Note: High-Performance Liquid Chromatography Method for the Analysis of 2-Fluorobenzoic Acid.
  • Taylor & Francis. (2024). Physical properties of hydrogen-bonded liquid crystal mixtures with fluorinated benzoic acids.
  • Welch, C. J., et al. (n.d.). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. PMC.
  • PubChem. (n.d.). 2-Fluorobenzoic acid.
  • Thermo Fisher Scientific. (2014). Fast analysis of benzoic acids using a reversed-phase HPLC-UV method. AppsLab Library.
  • SIELC. (2018). Separation of Benzoic acid, 2-(4-chlorobenzoyl)- on Newcrom R1 HPLC column.
  • Dakenchem. (2026). The Role of Fluorinated Benzoic Acids in Modern Fine Chemical Synthesis.
  • ResearchGate. (n.d.). The Polar Hydrophobicity of Fluorinated Compounds.
  • ACS Publications. (n.d.). Identification of the Positional Isomers of 2-Fluorobenzoic acid 1-O-Acyl Glucuronide by Directly Coupled HPLC-NMR. Analytical Chemistry.
  • ResearchGate. (2026). The Effect of Column and Eluent Fluorination on the Retention and Separation of non-Fluorinated Amino Acids and Proteins by HPLC.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid.
  • ScienceDirect. (n.d.). Sensitive simultaneous determination of 19 fluorobenzoic acids in saline waters by solid-phase extraction and liquid chromatogra.
  • ACS Publications. (n.d.). 750-MHz directly coupled HPLC-NMR: Application for the sequential characterization of the positional isomers and anomers of 2-, 3-, and 4-fluorobenzoic acid glucuronides in equilibrium mixtures. Analytical Chemistry.
  • MDPI. (n.d.). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties.
  • BenchChem. (2025). Technical Support Center: HPLC Analysis of Benzoic Acid Derivatives.
  • ResearchGate. (n.d.). Retention of [18F]fluoride on reversed phase HPLC columns.
  • RSC Publishing. (n.d.). Unexpected trends in the hydrophobicity of fluorinated amino acids reflect competing changes in polarity and conformation.
  • PubMed. (2015). Sensitive simultaneous determination of 19 fluorobenzoic acids in saline waters by solid-phase extraction and liquid chromatography-tandem mass spectrometry.

Sources

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